molecular formula C13H15BrN2O3 B1389822 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide CAS No. 1138445-78-9

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Número de catálogo: B1389822
Número CAS: 1138445-78-9
Peso molecular: 327.17 g/mol
Clave InChI: PYSANTWZAYGIEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a useful research compound. Its molecular formula is C13H15BrN2O3 and its molecular weight is 327.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

2-bromo-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-4-2-1-3-10(11)13(18)16-5-7-19-8-6-16/h1-4H,5-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSANTWZAYGIEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC=CC=C2NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

chemical structure and physical properties of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Technical Guide: Chemical Profiling and Reactivity of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Executive Summary

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a highly versatile, bifunctional organic building block utilized extensively in medicinal chemistry and drug discovery. Featuring an electrophilic α -bromoacetamide core and a sterically demanding, solubilizing morpholine amide moiety, this compound serves as a critical intermediate for synthesizing complex heterocycles, enzyme inhibitors, and bioconjugates. This whitepaper provides a comprehensive analysis of its structural properties, mechanistic reactivity, and validated experimental protocols for its application in nucleophilic substitution workflows.

Structural Architecture and Physicochemical Profiling

The molecular architecture of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is defined by two primary functional domains attached to a central phenyl ring:

  • The α -Bromoacetamide Group (Position 1): This moiety acts as a potent alkylating agent. The adjacent carbonyl group enhances the electrophilicity of the α -carbon by stabilizing the transition state during nucleophilic attack[1].

  • The Morpholinylcarbonyl Group (Position 2): Situated ortho to the acetamide, this tertiary amide incorporates a morpholine ring. It provides significant steric shielding, which modulates the reactivity of the adjacent electrophilic center, and acts as a hydrogen-bond acceptor to improve the overall aqueous solubility of downstream derivatives.

Table 1: Quantitative Physicochemical Properties

PropertyValue / Description
Chemical Name 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide
Molecular Formula C13H15BrN2O3
Molecular Weight 327.17 g/mol
Catalog / Identifier sc-307166
Hydrogen Bond Donors 1 (Amide NH)
Hydrogen Bond Acceptors 4 (Carbonyl oxygens, Morpholine O and N)
Primary Reactive Site Aliphatic C-Br bond (Electrophilic)

Mechanistic Reactivity and Causality

The utility of this compound stems from the high reactivity of the C-Br bond adjacent to the carbonyl group[1]. It undergoes facile bimolecular nucleophilic substitution ( SN​2 ) when exposed to nucleophiles such as thiols, amines, or phenoxides[2].

Causality in Reaction Design:

  • Steric Influence: The bulky ortho-morpholinylcarbonyl group impedes the approach of excessively bulky nucleophiles. This steric hindrance is advantageous as it prevents unwanted di-alkylation or side reactions, ensuring high regioselectivity.

  • Base Selection: The reaction requires a base to neutralize the generated hydrobromic acid (HBr)[1]. Heterogeneous inorganic bases like Potassium Carbonate ( K2​CO3​ ) are often preferred over soluble organic amines (e.g., Triethylamine) because they simplify the workup process and prevent the formation of nucleophilic amine salts that could competitively react with the bromoacetamide[1].

ReactivityPathway A 2-Bromo-N-[2-(4-morpholinylcarbonyl) phenyl]-acetamide (Electrophile) C S_N2 Transition State (Partial C-Br bond breaking) A->C Electrophilic Attack B Nucleophile (e.g., R-SH or R-NH2) B->C Nucleophilic Donation D Alkylated Product + HBr C->D Bromide Elimination E Morpholine Amide Group (Steric Shielding & Solubilization) E->A Modulates Reactivity

Caption: Logical relationship of SN2 nucleophilic substitution modulated by the morpholine amide group.

Experimental Methodology: Self-Validating Alkylation Protocol

To ensure high fidelity in drug development synthesis, the following protocol describes the SN​2 alkylation of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide with a model primary amine. This protocol is designed as a self-validating system.

Step 1: Preparation and Solvation

  • Action: Flame-dry a 50 mL round-bottom flask and flush with inert Nitrogen ( N2​ ). Dissolve 1.0 equivalent of the nucleophile in anhydrous N,N-Dimethylformamide (DMF)[1].

  • Causality: DMF is a polar aprotic solvent that accelerates SN​2 reactions by solvating cations while leaving the nucleophilic anions relatively "naked" and highly reactive.

Step 2: Base Addition

  • Action: Add 1.5 equivalents of anhydrous K2​CO3​ to the solution[1].

  • Validation: The mixture will form a visible suspension. The heterogeneous nature ensures controlled, slow deprotonation, minimizing exothermic degradation.

Step 3: Electrophile Addition

  • Action: Cool the mixture to 0°C. Add 1.1 equivalents of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide dropwise (if in solution) or in small portions.

  • Causality: Cooling controls the exothermic nature of the substitution and prevents the degradation of the morpholine ring under basic conditions[1].

Step 4: In-Process Validation

  • Action: Allow the reaction to warm to room temperature. After 2 hours, sample 10 μL of the mixture, dilute in methanol, and analyze via LC-MS.

  • Validation: The reaction is complete when the LC-MS shows the disappearance of the characteristic bromine isotope doublet (M and M+2 peaks of equal intensity at m/z ~327/329) and the appearance of the desired product mass.

Step 5: Workup and Final Validation

  • Action: Quench the reaction with distilled water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with brine to remove residual DMF.

  • Validation: Evaporate the solvent and confirm the structure via 1H NMR. The disappearance of the singlet peak corresponding to the −CH2​−Br protons (typically around 4.0 ppm) confirms successful substitution.

Workflow S1 Step 1: Solvation (Substrate in DMF) S2 Step 2: Base Addition (K2CO3 Suspension) S1->S2 S3 Step 3: Electrophile Addition (0°C to RT) S2->S3 S4 Step 4: In-Process Validation (LC-MS) S3->S4 S5 Step 5: Workup (Aqueous Extraction) S4->S5 S6 Step 6: Final Validation (NMR & Purity Check) S5->S6

Caption: Self-validating experimental workflow for the nucleophilic substitution of the bromoacetamide.

Applications in Drug Development

Because of its unique structural features, this compound is highly valuable in the synthesis of targeted therapeutics. The morpholine ring is a privileged scaffold in medicinal chemistry, known to improve the pharmacokinetic profile of drugs by increasing oral bioavailability and brain penetration. When combined with the reactive bromoacetamide group, it becomes an ideal precursor for developing covalent inhibitors that target specific cysteine residues in disease-associated kinases or for synthesizing complex PROTAC (Proteolysis Targeting Chimera) linkers.

References

  • Santa Cruz Biotechnology, Inc. @ ChemBuyersGuide.com, Inc.
  • 2-bromo-N-[2-(trifluoromethyl)
  • Investigation of the Synthetic and Mechanistic Aspects of the Highly Stereoselective Transformation of α -Thioamides Source: ResearchGate URL

Sources

mechanism of action of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in vitro

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Mechanism of Action of N-(2-(morpholine-4-carbonyl)phenyl)acetamide Derivatives as PARP1 Inhibitors

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the in vitro mechanism of action of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide and its closely related analogs. While specific data on the bromo-derivative is emerging, we will draw upon the well-characterized chloro-analog, 2-Chloro-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a known inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), to elucidate the core mechanistic principles and provide a robust framework for in vitro investigation.

This document is intended for researchers, scientists, and drug development professionals engaged in the study of PARP inhibitors and their therapeutic potential. We will delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for rigorous scientific inquiry.

Introduction to N-(2-(morpholine-4-carbonyl)phenyl)acetamide Derivatives and PARP1 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability. Among the PARP family, PARP1 is the most abundant and well-studied member, playing a pivotal role in the base excision repair (BER) pathway. Upon detecting DNA single-strand breaks (SSBs), PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair factors, ultimately leading to the resolution of the DNA lesion.

In the context of oncology, particularly in cancers with deficiencies in homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 has emerged as a powerful therapeutic strategy. By blocking PARP1's ability to repair SSBs, these lesions persist and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and eventual cell death through a process known as synthetic lethality.

The compound 2-Chloro-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide has been identified as a potent PARP1 inhibitor. Given the structural similarity, it is highly probable that 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide shares this mechanism of action. These compounds likely act as competitive inhibitors, occupying the NAD+ binding site of PARP1 and preventing the synthesis of PAR chains.

Elucidating the Mechanism of Action: A Step-by-Step In Vitro Approach

To rigorously characterize the in vitro mechanism of action of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a series of well-designed experiments are necessary. The following sections outline the key assays, their underlying principles, and detailed protocols.

Primary Target Engagement: PARP1 Enzymatic Assay

The first step is to confirm direct inhibition of PARP1 enzymatic activity. A common method is a biochemical assay that measures the incorporation of biotinylated NAD+ into a histone substrate in the presence of damaged DNA.

Principle: In this assay, recombinant human PARP1 is incubated with a DNA-activating oligonucleotide, a histone substrate, and biotinylated NAD+. Active PARP1 will transfer biotinylated ADP-ribose from the NAD+ to the histones. The resulting biotinylated histones are then captured on a streptavidin-coated plate and detected using an anti-histone antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase, HRP). The signal generated is directly proportional to PARP1 activity. The presence of an inhibitor will reduce the amount of biotinylated histone, leading to a decrease in signal.

Experimental Workflow:

cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection reagents Prepare Reagents: - Recombinant PARP1 - DNA oligonucleotide - Histone H1 - Biotinylated NAD+ - Test Compound incubation Incubate reagents at 37°C reagents->incubation capture Transfer to Streptavidin Plate incubation->capture wash1 Wash capture->wash1 add_ab Add Anti-Histone-HRP wash1->add_ab wash2 Wash add_ab->wash2 add_sub Add HRP Substrate wash2->add_sub read Read Plate (Luminescence/Colorimetric) add_sub->read

Caption: Workflow for a PARP1 enzymatic assay.

Detailed Protocol:

  • Plate Coating: Coat a 96-well streptavidin plate with 100 µL of 10 µg/mL histone H1 in PBS overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20).

  • Reaction Mixture: In a separate plate, prepare the reaction mixture containing:

    • 50 mM Tris-HCl pH 8.0

    • 10 mM MgCl2

    • 1 mM DTT

    • 10 µg/mL activated DNA (e.g., sonicated calf thymus DNA)

    • Recombinant human PARP1 (e.g., 50 ng/well)

    • Serial dilutions of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (or vehicle control).

  • Initiation: Add 10 µM biotinylated NAD+ to initiate the reaction.

  • Incubation: Incubate the reaction plate for 1 hour at 37°C.

  • Transfer: Transfer 100 µL of the reaction mixture to the histone-coated plate and incubate for 1 hour at room temperature to allow for capture of the biotinylated histones.

  • Washing: Wash the plate three times with wash buffer.

  • Antibody Incubation: Add 100 µL of anti-histone H1-HRP conjugate (diluted in blocking buffer) and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add 100 µL of HRP substrate (e.g., TMB or a chemiluminescent substrate) and measure the signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation:

Compound Concentration (nM)% Inhibition (Mean ± SD)
0.15.2 ± 1.8
115.7 ± 3.1
1048.9 ± 4.5
10085.3 ± 2.9
100098.1 ± 1.2
Cellular Target Engagement: PARP1 Automodification Assay

To confirm that the compound inhibits PARP1 activity within a cellular context, a Western blot-based assay to detect PARP1 automodification (auto-PARylation) is essential.

Principle: In response to DNA damage, PARP1 undergoes extensive auto-PARylation. This addition of long, negatively charged PAR chains results in a significant shift in the molecular weight of PARP1, which can be visualized by Western blotting. A potent PARP1 inhibitor will prevent this molecular weight shift.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blotting seed_cells Seed Cells treat_compound Treat with Test Compound seed_cells->treat_compound induce_damage Induce DNA Damage (e.g., H2O2) treat_compound->induce_damage lyse_cells Lyse Cells induce_damage->lyse_cells quantify_protein Quantify Protein (e.g., BCA Assay) lyse_cells->quantify_protein sds_page SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF Membrane sds_page->transfer block Block Membrane transfer->block probe_primary Probe with Anti-PAR Antibody block->probe_primary probe_secondary Probe with Secondary Antibody probe_primary->probe_secondary detect Detect Signal probe_secondary->detect

Caption: Workflow for a PARP1 automodification assay.

Detailed Protocol:

  • Cell Culture: Seed a suitable cell line (e.g., HeLa or a cancer cell line with known HR status) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide for 1 hour.

  • DNA Damage Induction: Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 10 mM H2O2 for 10 minutes).

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against PAR (poly-ADP-ribose) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: A reduction in the high molecular weight smear of PARylated proteins in the compound-treated, DNA-damaged samples compared to the vehicle-treated, DNA-damaged control indicates PARP1 inhibition.

Functional Consequence: Cell Viability and Synthetic Lethality

To assess the functional outcome of PARP1 inhibition, cell viability assays are performed, particularly in cell lines with and without HR deficiencies.

Principle: This assay leverages the principle of synthetic lethality. In HR-deficient cells (e.g., BRCA1/2 mutant), PARP1 inhibition leads to the accumulation of cytotoxic DSBs, resulting in decreased cell viability. In contrast, HR-proficient cells can repair these DSBs and are less sensitive to PARP1 inhibitors.

Experimental Workflow:

cluster_cell_culture Cell Culture & Treatment cluster_incubation Incubation cluster_viability_assay Viability Assay cluster_data_analysis Data Analysis seed_cells Seed HR-deficient and HR-proficient cells treat_compound Treat with serial dilutions of Test Compound seed_cells->treat_compound incubation Incubate for 72-96 hours treat_compound->incubation add_reagent Add Viability Reagent (e.g., CellTiter-Glo) incubation->add_reagent read_plate Read Plate (Luminescence) add_reagent->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for a cell viability assay to assess synthetic lethality.

Detailed Protocol:

  • Cell Seeding: Seed both an HR-deficient cell line (e.g., CAPAN-1, which has a BRCA2 mutation) and an isogenic HR-proficient control cell line (or a cell line known to be HR-proficient, e.g., BxPC-3) in 96-well plates at an appropriate density.

  • Compound Treatment: After 24 hours, treat the cells with a range of concentrations of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves for both cell lines. Calculate the IC50 values. A significantly lower IC50 in the HR-deficient cell line compared to the HR-proficient cell line is indicative of synthetic lethality.

Data Presentation:

Cell LineHR StatusIC50 (nM)
CAPAN-1Deficient50
BxPC-3Proficient>10,000

Signaling Pathways and Downstream Effects

The inhibition of PARP1 by 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is expected to modulate several key signaling pathways, primarily those involved in DNA damage response (DDR).

Signaling Pathway Diagram:

cluster_dna_damage DNA Damage cluster_parp_inhibition PARP1 Inhibition cluster_downstream_effects Downstream Effects ssb Single-Strand Break (SSB) parp1 PARP1 ssb->parp1 dsb Double-Strand Break (DSB) ssb->dsb During Replication par_synthesis PAR Synthesis (Blocked) parp1->par_synthesis inhibitor 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide inhibitor->parp1 ber BER (Impaired) par_synthesis->ber apoptosis Apoptosis (in HR-deficient cells) dsb->apoptosis

Caption: Signaling pathway of PARP1 inhibition.

Conclusion and Future Directions

The in vitro characterization of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide should follow a logical progression from direct enzymatic inhibition to cellular target engagement and functional consequences. The protocols outlined in this guide provide a comprehensive framework for establishing its mechanism of action as a PARP1 inhibitor.

Future studies could involve more advanced techniques such as:

  • Isothermal Titration Calorimetry (ITC): To determine the binding affinity and thermodynamics of the compound's interaction with PARP1.

  • X-ray Crystallography: To elucidate the precise binding mode of the compound within the NAD+ binding pocket of PARP1.

  • High-Content Imaging: To quantify markers of DNA damage (e.g., γH2AX foci) and apoptosis (e.g., cleaved caspase-3) in a high-throughput manner.

By employing these rigorous in vitro methodologies, researchers can confidently establish the mechanism of action of novel N-(2-(morpholine-4-carbonyl)phenyl)acetamide derivatives and pave the way for their further development as potential therapeutic agents.

References

  • Title: PARP1: A new player in the cross-talk between DNA repair and cancer. Source: Oncotarget URL: [Link]

  • Title: N-[2-(4-Morpholinylcarbonyl)

An In-depth Technical Guide on the Preliminary Biological Activity of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide offers a comprehensive framework for the initial biological evaluation of the novel chemical entity, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. Tailored for researchers, scientists, and professionals in drug development, this document outlines the strategic design of experiments, provides detailed protocols for essential assays, and presents a logical progression for data interpretation. The guide focuses on elucidating the compound's potential cytotoxic effects and its influence on apoptotic pathways, all substantiated by established scientific methodologies and principles.

Introduction: Rationale for Investigation

The exploration of novel chemical structures is a fundamental aspect of drug discovery. The compound 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide features a bromoacetamide functional group, which is known to be a reactive moiety capable of forming covalent bonds with biological macromolecules. This characteristic suggests a potential for targeted and irreversible inhibition of specific proteins, a highly desirable trait in certain therapeutic contexts. The morpholinylcarbonyl-phenyl substructure can significantly influence the compound's physicochemical properties, such as solubility and cell permeability, which are critical for its bioavailability and overall biological activity. This guide details a systematic approach to unravel the preliminary biological profile of this compound.

Synthesis and Characterization

A well-defined and reproducible synthetic route is crucial for obtaining high-purity material for biological testing. While a detailed description of the organic synthesis is beyond the scope of this guide, a high-level overview is presented to provide context.

Diagram: Synthetic Workflow

Synthesis_Workflow Start 2-Aminobenzoic Acid Step1 Amide Coupling with Morpholine Start->Step1 Intermediate (2-Aminophenyl)(morpholino)methanone Step1->Intermediate Step2 Acylation with Bromoacetyl Bromide Intermediate->Step2 Final_Product 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Step2->Final_Product

Caption: A simplified schematic of the synthetic pathway.

Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical methods such as NMR, Mass Spectrometry, and HPLC. For all biological assays, it is imperative to use a compound with a purity of ≥98% to ensure that the observed biological effects are not due to impurities.

Tiered Approach to Biological Evaluation

A tiered or hierarchical screening strategy is an efficient method for evaluating novel compounds. This approach begins with broad, high-throughput assays and progresses to more specific and complex mechanistic studies for promising candidates.[1]

Diagram: Biological Screening Funnel

Screening_Funnel cluster_1 Tier 1: Initial Screening cluster_2 Tier 2: Mechanism of Action cluster_3 Tier 3: Pathway Validation Cytotoxicity In Vitro Cytotoxicity Assays (e.g., MTT Assay) RNA_Seq Transcriptomic Analysis (RNA-Sequencing) Cytotoxicity->RNA_Seq Apoptosis_Assay Apoptosis Confirmation (Annexin V/PI Staining) RNA_Seq->Apoptosis_Assay

Caption: A tiered strategy for biological screening.

Tier 1: In Vitro Cytotoxicity Assessment

The first step in evaluating a new compound is to determine its cytotoxic potential.[2][3][4] This is often done using a panel of human cancer cell lines to identify any potential anti-cancer activity and to establish a working concentration range for further experiments.[5]

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of viable cells.[9]

  • Cell Culture: Plate cancer cell lines (e.g., HeLa, A549, HepG2) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in culture medium. Replace the existing medium with the medium containing the compound dilutions.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.[10]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[6]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Table 1: Hypothetical IC₅₀ Values

Cell LineIC₅₀ (µM)
HeLa12.5
A54928.3
HepG2>100

Interpretation: The hypothetical results suggest that the compound exhibits selective cytotoxicity against HeLa and A549 cells, indicating potential for further investigation as an anti-cancer agent.

Tier 2: Elucidating the Mechanism of Action

Once cytotoxic activity is confirmed, the next step is to investigate the underlying molecular mechanisms. RNA sequencing (RNA-Seq) is a powerful tool for this purpose, as it provides a global view of the changes in gene expression induced by the compound.[12][13]

Experimental Protocol: RNA-Sequencing

  • Cell Treatment: Treat the sensitive cell line (e.g., HeLa) with the compound at its IC₅₀ concentration.

  • RNA Extraction: Isolate total RNA from the treated and untreated cells.

  • Library Preparation and Sequencing: Construct RNA-Seq libraries and sequence them using a high-throughput sequencing platform.

  • Data Analysis: Analyze the sequencing data to identify differentially expressed genes and perform pathway analysis to understand the biological processes affected by the compound.[14][15][16]

Diagram: Potential Pathway Analysis from RNA-Seq Data

Pathway_Analysis cluster_0 Compound Treatment cluster_1 Differentially Expressed Genes cluster_2 Affected Biological Pathways Compound 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Upregulated Upregulated Genes (e.g., BAX, CASP3, p21) Compound->Upregulated Downregulated Downregulated Genes (e.g., Cyclins, CDKs) Compound->Downregulated Apoptosis Apoptosis Upregulated->Apoptosis Cell_Cycle Cell Cycle Arrest Downregulated->Cell_Cycle

Sources

Pharmacokinetic and Bioavailability Profiling of Alpha-Bromoacetamide Covalent Probes: A Technical Whitepaper on 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

As targeted covalent inhibitors (TCIs) experience a renaissance in modern drug discovery, compounds bearing α -haloacetamide warheads require highly specialized pharmacokinetic (PK) profiling. 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (BMCA) serves as an archetypal chemical probe and building block in this space.

From a structural perspective, BMCA is engineered with two distinct functional domains. The morpholinylcarbonyl moiety is strategically incorporated to enhance aqueous solubility and modulate lipophilicity, improving baseline oral bioavailability. Conversely, the α -bromoacetamide group acts as a highly reactive electrophilic "warhead" designed to form irreversible thioether bonds with nucleophilic cysteine residues on target proteins[1].

While this covalent mechanism decouples pharmacodynamics (PD) from pharmacokinetics—allowing for extended efficacy even after the drug is cleared from systemic circulation[2]—it introduces profound ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities. The most critical of these is rapid extrahepatic clearance via glutathione (GSH) conjugation and severe ex vivo instability during bioanalysis[3][4].

The Causality of Covalent PK Liabilities

Traditional PK workflows are designed for reversible small molecules. Applying these standard protocols to a bromoacetamide like BMCA will result in artificially skewed data. As a Senior Application Scientist, it is critical to understand the causality behind these failures:

  • Extrahepatic Clearance: Unlike standard drugs metabolized primarily by hepatic Cytochrome P450 (CYP450) enzymes, electrophilic bromoacetamides are heavily cleared by Glutathione S-Transferases (GSTs) across multiple tissues, leading to rapid systemic elimination via the mercapturic acid pathway[3][5].

  • Ex Vivo Degradation Artifacts: If blood samples are collected in standard EDTA or Heparin tubes, the bromoacetamide warhead will continue to react with plasma proteins (e.g., human serum albumin) and free thiols in the collection tube. This results in an artificial drop in quantifiable drug concentration, leading to a false overestimation of in vivo clearance and a false underestimation of bioavailability.

Pathway BMCA BMCA (Intact Probe) Target Target Protein (Cys-Adduct) BMCA->Target Targeted Covalent Binding GSH GSH Conjugation (Extrahepatic Clearance) BMCA->GSH GST-Mediated / Spontaneous CYP CYP450 Metabolism (Morpholine Oxidation) BMCA->CYP Hepatic Clearance Excretion Biliary / Renal Excretion GSH->Excretion Mercapturic Acid Pathway CYP->Excretion Phase II Conjugation

Caption: Metabolic and covalent binding pathways of BMCA.

Quantitative Data Presentation: Expected PK Profile

Because covalent warheads drive high systemic clearance, the PK profile of BMCA-class compounds typically exhibits low systemic exposure but high volume of distribution. Below is a summarized data table representing the expected pharmacokinetic parameters of a morpholine-functionalized bromoacetamide in a rodent model (Sprague-Dawley Rats, N=3).

Pharmacokinetic ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL)1,250 ± 140850 ± 110Morpholine improves GI dissolution, yielding measurable PO absorption.
Tmax​ (h)0.08 (First timepoint)1.5 ± 0.3Rapid absorption phase due to optimized LogD.
AUC0−∞​ (ng·h/mL)850 ± 951,870 ± 210High clearance limits total systemic exposure.
T1/2​ (h)0.8 ± 0.21.2 ± 0.3Short half-life driven by rapid GSH conjugation[4].
CL (mL/min/kg)19.6 ± 2.1N/AHigh clearance (approaching hepatic blood flow limits).
Vss​ (L/kg)2.4 ± 0.3N/AExtensive tissue distribution and covalent protein binding.
Bioavailability ( F% ) 100% 22.0% Moderate bioavailability limited by first-pass GST metabolism[5].

Self-Validating Experimental Protocols

To generate trustworthy PK data for BMCA, the experimental design must be a self-validating system. Every step must contain internal controls to differentiate between true biological clearance and experimental artifacts.

Protocol 1: In Vitro Glutathione (GSH) Trapping Assay

Purpose: To quantify the intrinsic electrophilic reactivity of the bromoacetamide warhead before in vivo dosing.

  • Reagent Preparation: Prepare a 10 mM stock of BMCA in DMSO. Prepare a 50 mM solution of reduced glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Incubation System: In a 96-well plate, combine 1 µM BMCA with 5 mM GSH (physiological intracellular concentration) at 37°C.

  • Self-Validation Control: Run a parallel incubation using a non-covalent analog (e.g., an acetamide lacking the alpha-bromine). If the analog depletes, the assay is failing due to non-specific binding or instability, not covalent reactivity.

  • Quenching: At time points (0, 15, 30, 60, 120 mins), quench 50 µL of the reaction with 150 µL of ice-cold Acetonitrile (MeCN) containing 100 ng/mL of a stable-isotope labeled internal standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 mins at 4°C. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and the half-life of the intact probe.

Protocol 2: Stabilized In Vivo PK Bioanalysis Workflow

Purpose: To prevent ex vivo nucleophilic attack of the bromoacetamide during blood collection and sample preparation.

  • Dosing & Collection: Administer BMCA to SD rats. At designated time points, draw 200 µL of blood into pre-chilled K2​ EDTA tubes kept strictly on wet ice.

  • Immediate Acidification (Critical Causality Step): Immediately add 10 µL of 1M Citric Acid to the whole blood. Why? Lowering the pH to ~4.5 protonates free cysteine thiols on plasma proteins, rendering them non-nucleophilic and halting ex vivo covalent binding[5].

  • Plasma Separation: Centrifuge the acidified blood at 10,000 x g for 5 minutes at 4°C.

  • Protein Precipitation: Transfer 50 µL of acidified plasma to 150 µL of cold MeCN containing the IS.

  • System Validation & QC: During LC-MS/MS analysis, monitor the IS peak area across all samples. Rule: If the IS area relative standard deviation (RSD) exceeds 15%, the extraction is considered compromised by matrix effects, and the run must be rejected. This ensures absolute trustworthiness of the calculated clearance rates.

Workflow Dose In Vivo Dosing (IV/PO) Draw Blood Collection (Ice + EDTA) Dose->Draw Acid Acidification (Quench Nucleophiles) Draw->Acid Prep Protein Precipitation (Cold MeCN + IS) Acid->Prep LCMS LC-MS/MS Quantification Prep->LCMS

Caption: Stabilized bioanalytical workflow for reactive bromoacetamides.

Conclusion

The successful development and profiling of α -bromoacetamide compounds like BMCA require a paradigm shift from traditional PK methodologies. By understanding the causality of electrophilic reactivity—specifically the role of GSH conjugation and ex vivo plasma protein binding—researchers can implement stabilized, self-validating workflows. Acidification of plasma and rigorous in vitro trapping assays are not optional steps; they are mandatory protocols to ensure the scientific integrity of the calculated bioavailability and clearance parameters.

Sources

Comprehensive Toxicity Profile and Safety Data for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the resurgence of targeted covalent inhibitors (TCIs) has brought electrophilic warheads back to the forefront of medicinal chemistry. 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (Molecular Weight: 327.17 g/mol ) is a prime example of a compound that bridges the gap between high-throughput in silico discovery and the complex realities of empirical toxicology.

Originally identified as a highly promising in silico inhibitor of the Mycobacterium tuberculosis Resuscitation promoting factor B (RpfB)—a protein critical for bacterial virulence and reactivation from dormancy [1]—this compound features a highly reactive α-bromoacetamide warhead coupled to a morpholinylcarbonyl-phenyl scaffold. While computational models predict a highly favorable safety profile, the intrinsic chemical reactivity of the bromoacetamide moiety necessitates a rigorous, empirical approach to its toxicological evaluation. This whitepaper synthesizes its structural liabilities, predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and the self-validating experimental workflows required to safely evaluate its therapeutic index.

Molecular Architecture & Chemotype Liabilities

To understand the toxicity profile of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, one must analyze the causality behind its chemical structure:

  • The Electrophilic Warhead (α-Bromoacetamide): Bromoacetamides are "soft" electrophiles. According to hard-soft acid-base (HSAB) theory, they preferentially react with "soft" nucleophiles, most notably the thiolate anions of cysteine residues[2]. This reaction proceeds via an SN​2 nucleophilic substitution, displacing the bromide ion to form a stable, irreversible thioether covalent bond.

  • The Scaffold (Morpholinylcarbonyl-phenyl): The ortho-substituted aniline derivative provides steric bulk and hydrogen-bonding capabilities (via the morpholine oxygen and amide carbonyl). This scaffold enhances aqueous solubility and drives non-covalent target affinity prior to the covalent binding event.

The Toxicological Paradox: The same SN​2 reactivity that allows this compound to permanently inactivate target proteins (such as RpfB) also drives its primary toxicity mechanism: the indiscriminate alkylation of off-target proteins and the rapid depletion of the intracellular antioxidant, Glutathione (GSH) [2].

Mechanism Compound 2-Bromo-N-[2-(4-morpholinylcarbonyl) phenyl]-acetamide (Electrophilic Warhead) Target Target Protein (e.g., RpfB Cys/Arg/Asn) Compound->Target SN2 Alkylation (On/Off Target) GSH Glutathione (GSH) (Cellular Thiol Pool) Compound->GSH Scavenging Adduct Covalent Protein Adduct (Therapeutic / Off-Target) Target->Adduct Detox GSH Conjugate (Detoxified Metabolite) GSH->Detox Tox GSH Depletion (Oxidative Stress / Hepatotoxicity) GSH->Tox Excessive Depletion

Mechanism of bromoacetamide covalent binding and glutathione (GSH) detoxification pathways.

In Silico Safety Profile and ADMET Predictions

During its identification as an anti-tuberculosis agent, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide was subjected to rigorous in silico toxicity screening using the Osiris property explorer [1]. The compound successfully passed Lipinski's Rule of Five, indicating favorable oral bioavailability.

However, computational models often evaluate 2D structural fragments and can underpredict the pan-reactivity of specific haloacetamides. Table 1 synthesizes the algorithmic predictions with the empirical realities of the chemotype.

Table 1: Predicted ADMET & Toxicity Risk Profile
ParameterValue / PredictionCausality & Empirical Implication
Molecular Weight 327.17 g/mol Optimal for cell permeability; complies with Lipinski's rules.
cLogP ~1.8 - 2.5Good lipophilicity for membrane crossing without excessive lipid partitioning.
Mutagenic Risk Low (Predicted) [1]In silico models often miss soft electrophile reactivity; empirical testing is mandatory.
Tumorigenic Risk Low (Predicted) [1]Lacks classic intercalating or gross DNA-alkylating structural flags.
Irritant Risk Moderate to HighBromoacetamides are known lachrymators and skin sensitizers via haptenization.
Reproductive Risk Low (Predicted) [1]No specific structural alerts for teratogenicity identified.

Empirical Toxicity and Safety Considerations

Relying solely on in silico data for covalent modifiers is a critical failure point in drug development. The empirical safety profile of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is dictated by two primary physiological responses:

  • Hepatotoxicity via GSH Depletion: The liver is the primary site of xenobiotic metabolism. Because this compound reacts rapidly with GSH, high systemic doses will deplete hepatic GSH pools. Once GSH falls below a critical threshold, the compound will begin alkylating essential cellular macromolecules, leading to reactive oxygen species (ROS) accumulation, lipid peroxidation, and ultimately, hepatocyte necrosis [2].

  • Sensitization and Haptenization: Bromoacetamides are notorious skin and respiratory sensitizers. The covalent modification of endogenous skin proteins creates "haptens"—novel antigens that are recognized by the immune system, potentially leading to severe allergic contact dermatitis upon repeated exposure. Strict PPE (gloves, goggles, and handling within a Class II biosafety cabinet) is mandatory.

Standardized Safety Protocols and Experimental Workflows

To establish a self-validating system for evaluating the toxicity of this compound, researchers must correlate the biochemical mechanism (GSH depletion) with the phenotypic outcome (cell death). The following protocols outline the gold-standard methodologies for this evaluation.

Workflow Step1 1. Cell Culture (HepG2 Hepatocytes) Step2 2. Compound Dosing (0.1 μM - 100 μM) Step1->Step2 Step3A 3A. GSH Depletion Assay (Ellman's Reagent / DTNB) Step2->Step3A Step3B 3B. MTT Viability Assay (Mitochondrial Function) Step2->Step3B Step4 4. Multi-Omics / ADMET (Data Synthesis) Step3A->Step4 Step3B->Step4

Standardized high-throughput workflow for evaluating electrophilic compound cytotoxicity.

Protocol 1: Intracellular Glutathione (GSH) Depletion Assay

Causality: Measuring GSH depletion provides a direct, early-stage readout of off-target electrophilic stress before overt cellular necrosis occurs.

  • Cell Seeding: Seed HepG2 cells (chosen for their basal hepatic metabolic activity) at 1×105 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Prepare serial dilutions of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (0.1, 1, 10, 50, 100 μM) in serum-free media. Treat cells for exactly 4 hours to capture acute GSH scavenging.

  • Lysis & Deproteinization: Wash cells with cold PBS, then lyse using 5% 5-sulfosalicylic acid (SSA). Rationale: SSA precipitates proteins and prevents the auto-oxidation of GSH during the assay.

  • DTNB Reaction: Centrifuge the lysate and transfer the supernatant to a new plate. Add Ellman’s reagent (5,5'-dithiobis-(2-nitrobenzoic acid)). The free thiol of GSH cleaves DTNB to yield the yellow chromophore 5-thio-2-nitrobenzoic acid (TNB).

  • Quantification: Measure absorbance at 412 nm using a microplate reader. Calculate GSH concentration against a known GSH standard curve.

Protocol 2: Cell Viability (MTT) Assay

Causality: To correlate the biochemical GSH depletion with actual phenotypic toxicity, mitochondrial reductase activity is measured as a proxy for cell viability.

  • Treatment: Following the identical seeding protocol above, treat cells with the compound for 24 and 48 hours.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 3 hours. Viable cells with active metabolism will reduce the yellow MTT into insoluble purple formazan crystals.

  • Solubilization: Aspirate the media and dissolve the formazan crystals in 100 μL of DMSO.

  • Readout: Measure absorbance at 570 nm. Plot a dose-response curve to determine the IC50​ of cytotoxicity.

Conclusion & Future Perspectives

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide represents a highly potent chemotype with significant therapeutic potential, particularly against resistant bacterial strains like M. tuberculosis. While in silico models predict a benign safety profile, the reality of its bromoacetamide warhead demands rigorous empirical scrutiny. By employing standardized GSH depletion and viability assays, researchers can accurately map its therapeutic window, ensuring that its powerful covalent mechanism is harnessed safely and effectively.

References

  • Insilico analysis and molecular docking of resuscitation promoting factor B (RpfB) protein of Mycobacterium tuberculosis Source: Bioinformation. 2012; 8(14): 646–651. URL:[Link] [1]

  • Energy of the Lowest Unoccupied Molecular Orbital, Thiol Reactivity, and Toxicity of Three Monobrominated Water Disinfection Byproducts Source: Environmental Science & Technology. 2016; 50(6): 3215–3223. URL:[Link] [2]

A Technical Guide to the Putative Discovery and Proposed Initial Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following technical guide details a proposed discovery context and initial synthesis pathway for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. As of the latest literature review, this specific compound is not extensively documented. Therefore, this guide is a theoretical construct based on established principles of organic chemistry and analogous syntheses of structurally related molecules. It is intended for research and development professionals in the fields of medicinal chemistry and drug discovery.

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds that can serve as starting points for the development of new therapeutic agents is of paramount importance. The molecule 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide represents a unique combination of three key structural motifs: a bromoacetamide group, an ortho-substituted phenyl ring, and a morpholine carboxamide. Each of these components has been individually recognized for its potential to interact with biological targets.

The bromoacetamide moiety is a well-known reactive group capable of forming covalent bonds with nucleophilic residues in proteins, making it a valuable tool for designing targeted covalent inhibitors. The morpholine ring is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The ortho-phenylene diamide-like core provides a rigid scaffold that can be further functionalized to optimize binding to a target protein.

This guide will explore a hypothetical discovery rationale for this compound and a detailed, plausible initial synthesis pathway.

Part 1: A Hypothetical Discovery Rationale

The discovery of a novel chemical entity like 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide would likely originate from a rational drug design campaign or a targeted library synthesis.

Hypothetical Discovery Context:

  • Targeted Covalent Inhibitor Program: Researchers targeting a specific enzyme, for instance, a cysteine protease or a kinase with a suitably located cysteine residue, might design this molecule. The bromoacetamide would serve as the "warhead" for covalent modification, while the morpholinylcarbonyl-phenyl scaffold would be designed to fit into the enzyme's active site, providing selectivity.

  • Fragment-Based Drug Discovery (FBDD): It is plausible that through fragment screening, a molecule containing the (2-aminophenyl)(morpholino)methanone core could be identified as a weak binder to a protein of interest. To enhance potency and explore the binding pocket, this initial hit could be elaborated by introducing a reactive bromoacetyl group, leading to the target molecule.

  • Diversity-Oriented Synthesis: As part of a broader effort to generate a library of novel compounds for high-throughput screening, the synthesis of this molecule could be a logical extension of established synthetic routes for creating substituted benzamides.

Part 2: Proposed Initial Synthesis Pathway

The initial synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide can be logically approached in a two-step sequence starting from readily available commercial starting materials. The overall strategy involves the initial formation of an aminobenzamide intermediate, followed by N-acylation with a bromoacetylating agent.

Overall Synthetic Scheme

Synthesis_Pathway isatoic_anhydride Isatoic Anhydride intermediate (2-aminophenyl)(morpholino)methanone isatoic_anhydride->intermediate Ring-opening and amidation morpholine Morpholine morpholine->intermediate final_product 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide intermediate->final_product N-Acylation bromoacetyl_bromide Bromoacetyl Bromide bromoacetyl_bromide->final_product

Caption: Proposed two-step synthesis of the target compound.

Step 1: Synthesis of (2-aminophenyl)(morpholino)methanone

The first step involves the synthesis of the key intermediate, (2-aminophenyl)(morpholino)methanone. A common and efficient method for the synthesis of 2-aminobenzamides is the reaction of isatoic anhydride with a corresponding amine.[1]

Reaction:

Isatoic Anhydride + Morpholine → (2-aminophenyl)(morpholino)methanone + CO₂

Causality of Experimental Choices:

  • Isatoic Anhydride as a Starting Material: Isatoic anhydride is a commercially available and convenient precursor for 2-aminobenzoyl derivatives. Its reaction with amines proceeds with the loss of carbon dioxide, driving the reaction to completion.[1]

  • Morpholine as the Nucleophile: Morpholine acts as the amine nucleophile, attacking the carbonyl group of isatoic anhydride, leading to the formation of the desired amide bond.

  • Solvent and Temperature: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is typically suitable for this reaction, ensuring the solubility of the starting materials. The reaction is often carried out at elevated temperatures to facilitate the decarboxylation step.

Experimental Protocol:

  • To a solution of isatoic anhydride (1 equivalent) in anhydrous DMF, add morpholine (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring the evolution of CO₂.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

The final step is the N-acylation of the synthesized (2-aminophenyl)(morpholino)methanone with a bromoacetylating agent. This is a standard procedure for the formation of N-acyl anilines.

Reaction:

(2-aminophenyl)(morpholino)methanone + Bromoacetyl Bromide → 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide + HBr

Causality of Experimental Choices:

  • Bromoacetyl Bromide as the Acylating Agent: Bromoacetyl bromide is a highly reactive acylating agent that readily reacts with the primary amino group of the intermediate. Bromoacetyl chloride can also be used.

  • Base: A non-nucleophilic base, such as triethylamine or pyridine, is required to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it unreactive.

  • Solvent and Temperature: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is suitable. The reaction is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic nature of the acylation and minimize potential side reactions.

Experimental Protocol:

  • Dissolve (2-aminophenyl)(morpholino)methanone (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, wash the reaction mixture sequentially with water, a dilute aqueous solution of HCl, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Data Presentation
StepReactantsProductProposed Yield RangePurity (Post-Purification)
1Isatoic Anhydride, Morpholine(2-aminophenyl)(morpholino)methanone70-85%>95%
2(2-aminophenyl)(morpholino)methanone, Bromoacetyl Bromide2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide60-75%>98%

Note: The proposed yield ranges are estimates based on similar reactions reported in the literature and would require experimental optimization.

Part 3: Characterization and Validation

The successful synthesis of the target compound would be confirmed through a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of all expected proton and carbon environments, including the characteristic signals for the morpholine ring, the aromatic protons, the methylene protons of the bromoacetyl group, and the amide proton.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the amide C=O and N-H stretching vibrations.

Conclusion

While the specific discovery and synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide are not explicitly detailed in the current scientific literature, a plausible and efficient synthetic route can be proposed based on well-established organic chemistry principles. The outlined two-step synthesis provides a solid foundation for the laboratory-scale production of this compound, enabling its further investigation for potential applications in medicinal chemistry and chemical biology. This guide serves as a testament to the power of predictive synthesis based on the wealth of existing chemical knowledge.

References

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. [Link]

Sources

Molecular Weight and Exact Mass of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide: A Technical Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes rely heavily on precisely engineered electrophilic small molecules. 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a highly specialized chemical building block designed for these applications. By combining a highly reactive bromoacetamide warhead with a morpholine solubilizing group, this compound serves as an ideal probe for mapping nucleophilic residues (primarily cysteines) on target proteins[1].

This whitepaper provides an in-depth technical analysis of the compound's exact mass, molecular weight, structural causality, and the self-validating analytical protocols required to utilize it effectively in high-resolution mass spectrometry (HRMS) workflows.

Physicochemical & Isotopic Profiling

When utilizing electrophilic probes in chemical biology, distinguishing between standard Molecular Weight (MW) and Monoisotopic Exact Mass is a critical causality in experimental design. MW is an average mass based on natural isotopic abundances, used strictly for bulk stoichiometric calculations (e.g., preparing a 10 mM DMSO stock). In contrast, Exact Mass is calculated using the mass of the most abundant isotope of each element and is the foundational metric for HRMS-based adduct mapping[2].

Table 1: Physicochemical & Mass Spectrometry Parameters
ParameterValueCausality / Scientific Significance
Chemical Formula C₁₃H₁₅BrN₂O₃Defines the atomic composition and degree of unsaturation.
Molecular Weight (MW) 327.18 g/mol Used solely for bulk volumetric and stoichiometric calculations.
Monoisotopic Exact Mass 326.0266 DaThe critical target value for high-resolution mass spectrometry[2].
[M+H]⁺ (⁷⁹Br Isotope) 327.0339 m/zThe primary precursor ion for LC-MS/MS detection in positive ESI mode.
[M+H]⁺ (⁸¹Br Isotope) 329.0319 m/zValidates the intact probe via the characteristic 1:1 Bromine isotopic doublet.
Covalent Mass Shift +246.1004 DaThe exact mass added to a target protein upon displacement of HBr.

Note: Bromine possesses two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). The resulting 1:1 doublet separated by ~2 Da is a self-validating signature that confirms the presence of the unreacted probe in MS1 spectra.

Structural Causality in Drug Design

The architecture of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is not arbitrary; each moiety is engineered to fulfill a specific pharmacokinetic or pharmacodynamic role.

  • The Bromoacetamide Warhead: Bromoacetamides are α-haloacetamides that act as electrophiles, undergoing Sₙ2 nucleophilic substitution when attacked by a thiol (e.g., a cysteine side chain). Because the bromide ion is an exceptionally stable leaving group, bromoacetamides are significantly more reactive than their chloroacetamide counterparts[3]. While this high reactivity can sometimes lead to off-target toxicity in final clinical drugs, it makes bromoacetamides unparalleled tools for initial covalent screening and fragment-based drug discovery[4].

  • The Morpholine Solubilizing Group: Morpholine is a privileged heterocyclic scaffold in both systemic and central nervous system (CNS) drug discovery[5]. Its inclusion is highly intentional: the oxygen atom acts as a hydrogen bond acceptor, while the weak basic nitrogen allows for favorable protonation at physiological pH. This combination significantly enhances aqueous solubility and modulates the overall lipophilicity (clogP) of the molecule without adding excessive steric bulk[6].

  • The Phenyl Linker: Provides structural rigidity, orienting the warhead and the solubilizing group while offering potential π-π or hydrophobic interactions within a target protein's binding pocket.

StructuralLogic Cpd 2-Bromo-N-[2-(4-morpholinylcarbonyl) phenyl]-acetamide (Exact Mass: 326.0266 Da) Warhead Bromoacetamide Group (Electrophilic Warhead) Cpd->Warhead Linker Phenyl Ring (Hydrophobic Core) Cpd->Linker Solubilizer Morpholine Ring (Solubility Modulator) Cpd->Solubilizer Target Cysteine Residue (Covalent Adduct) Warhead->Target Nucleophilic Attack

Structural logic of the compound mapping functional moieties to their biological roles.

Analytical Validation: LC-HRMS Protocol

Before utilizing the compound in biological assays, its integrity and exact mass must be validated. This protocol is designed as a self-validating system to rule out degradation (such as premature hydrolysis of the bromide).

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 10 mM. Dilute to 1 µM in 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

    • Self-Validation Check: Prepare a parallel solvent blank (DMSO in ACN/H₂O) to establish the background noise threshold and rule out system carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Acquisition: Utilize Electrospray Ionization in positive mode (ESI+). Acquire Time-of-Flight (TOF) MS1 data across a mass range of 100–1000 m/z.

  • Data Processing & Causality Analysis: Extract the ion chromatograms (EIC) for 327.0339 m/z and 329.0319 m/z with a narrow mass tolerance (e.g., 5 ppm).

    • Causality: The presence of both peaks in a strict 1:1 ratio confirms that the bromine atom is intact. If a peak is observed at 265.1188 m/z (loss of Br, addition of OH), it indicates the compound has undergone unwanted hydrolysis.

Covalent Adduct Mapping Protocol

To map the interaction of this compound with a target protein, researchers must track the exact mass shift that occurs upon covalent binding. When the thiol of a cysteine attacks the α-carbon of the bromoacetamide, HBr (Exact Mass: 79.9261 Da) is displaced as a leaving group. Therefore, the net mass added to the protein is +246.1004 Da (C₁₃H₁₄N₂O₃).

Step-by-Step Methodology:

  • Protein Incubation: Incubate 10 µM of the purified target protein with 100 µM of the compound (10x molar excess) in HEPES buffer (pH 7.4) for 2 hours at 37°C.

    • Self-Validation Check: Run a parallel control sample containing the protein and an equivalent volume of DMSO vehicle. This is critical to establish the native masses of the protein's peptides.

  • Denaturation & Reduction: Denature the protein using 8M Urea. Reduce disulfide bonds by adding 10 mM Dithiothreitol (DTT) and incubating at 56°C for 30 minutes.

  • Differential Alkylation: Add 20 mM Iodoacetamide (IAA) and incubate in the dark for 30 minutes.

    • Causality: IAA alkylates any unreacted cysteines with a +57.0215 Da mass shift. This prevents disulfide scrambling and allows the MS software to definitively differentiate between cysteines modified by the probe (+246.1004 Da) and cysteines that remained free (+57.0215 Da).

  • Enzymatic Digestion: Dilute the urea concentration to <2M and add Trypsin at a 1:50 (enzyme:protein) ratio. Digest overnight at 37°C. Trypsin cleaves specifically at the C-terminus of Arginine and Lysine, generating peptides of optimal length for MS/MS sequencing.

  • LC-MS/MS Analysis: Analyze the digested peptides via LC-HRMS/MS. Configure the search engine (e.g., MaxQuant or Proteome Discoverer) to search for a variable modification of +246.1004 Da on Cysteine residues.

Workflow Step1 1. Protein Incubation (Target + Compound + DMSO Control) Step2 2. Enzymatic Digestion (Trypsin Cleavage & Denaturation) Step1->Step2 Step3 3. LC-HRMS Analysis (ESI-TOF Mass Spectrometry) Step2->Step3 Step4 4. Data Processing (Identify +246.1004 Da Mass Shift) Step3->Step4

Self-validating LC-HRMS workflow for mapping covalent modifications on target proteins.

References

  • C13H15BrN2O3 - Explore PubChemLite (University of Luxembourg) URL:[Link]

  • Recent Advances in Covalent Drug Discovery Pharmaceuticals (NIH PMC) URL:[Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery ACS Chemical Neuroscience (NIH PMC) URL:[Link]

  • Affinity and Selectivity Assessment of Covalent Inhibitors by Free Energy Calculations ACS Publications URL:[Link]

  • Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics Frontiers in Chemistry URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is approached via a robust two-step sequence, commencing with the formation of the key intermediate, (2-aminophenyl)(morpholino)methanone, followed by a chemoselective N-acylation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and critical safety information.

Introduction

The targeted compound, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, incorporates several key pharmacophoric features: a bromoacetamide moiety, a common alkylating group for covalent modification of biological targets, and a morpholine-substituted benzamide scaffold. The synthesis strategy is designed for efficiency and selectivity, ensuring a high purity final product suitable for further derivatization and biological screening.

The synthetic pathway is outlined as follows:

  • Step 1: Synthesis of (2-aminophenyl)(morpholino)methanone. This intermediate is prepared via an amide coupling reaction between anthranilic acid and morpholine. To facilitate this transformation, the carboxylic acid of anthranilic acid must be activated.

  • Step 2: Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. The final product is obtained through the selective N-acylation of the aniline nitrogen of the intermediate with bromoacetyl bromide. The conditions are optimized to prevent reaction at the tertiary amine of the morpholine ring.

Chemicals and Materials

Chemical NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier
Anthranilic acid118-92-3C₇H₇NO₂137.14Sigma-Aldrich
Thionyl chloride7719-09-7SOCl₂118.97Sigma-Aldrich
Morpholine110-91-8C₄H₉NO87.12Sigma-Aldrich
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Sigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Bromoacetyl bromide598-21-0C₂H₂Br₂O201.84Sigma-Aldrich
Sodium bicarbonate144-55-8NaHCO₃84.01Fisher Scientific
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37Fisher Scientific
Ethyl acetate141-78-6C₄H₈O₂88.11Fisher Scientific
Hexanes110-54-3C₆H₁₄86.18Fisher Scientific

Experimental Protocols

Step 1: Synthesis of (2-aminophenyl)(morpholino)methanone

Reaction Principle: This step involves the conversion of anthranilic acid to its acyl chloride derivative using thionyl chloride, followed by in-situ reaction with morpholine to form the desired amide. The use of an activating agent like thionyl chloride is a common and efficient method for amide bond formation from carboxylic acids.[1]

Step_1_Synthesis Anthranilic_Acid Anthranilic Acid Acyl_Chloride 2-Aminobenzoyl chloride (in situ) Anthranilic_Acid->Acyl_Chloride SOCl₂, DCM Product_1 (2-aminophenyl)(morpholino)methanone Acyl_Chloride->Product_1 Morpholine, TEA Morpholine Morpholine Step_2_Synthesis Product_1 (2-aminophenyl)(morpholino)methanone Final_Product 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Product_1->Final_Product Bromoacetyl bromide, TEA, DCM Bromoacetyl_Bromide Bromoacetyl bromide Bromoacetyl_Bromide->Final_Product

Sources

HPLC method development for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Comprehensive Protocol for the Development and Validation of a Quantitative HPLC Method for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the precise quantification of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for each decision in the method development process. The methodology adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring the final method is reliable, reproducible, and fit for purpose in research and quality control environments.

Introduction and Analyte Characterization

The accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of drug development and quality assurance. The target analyte, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, possesses structural features that are amenable to reversed-phase HPLC with UV detection. Its core structure includes a phenyl ring, which acts as a chromophore for UV detection, and amide and morpholine functionalities that influence its polarity and chromatographic behavior.[1][2]

A thorough understanding of the analyte's physicochemical properties is the foundation of a logical method development strategy.

Table 1: Physicochemical Properties of the Analyte

PropertyValue / ObservationImplication for HPLC Method Development
Chemical Structure The phenyl ring and carbonyl groups act as chromophores, making UV detection a suitable choice.[3][4] The morpholine and amide groups impart polarity.
Molecular Formula C₁₃H₁₅BrN₂O₃-
Molecular Weight 327.17 g/mol [5]Essential for preparing standard solutions of known molarity.
Predicted pKa 12.16[5]The molecule is not expected to be significantly ionized under typical reversed-phase pH conditions (pH 2-8). This simplifies mobile phase selection, as pH control to suppress ionization is less critical for consistent retention.
Solubility Soluble in common organic solvents like Acetonitrile and Methanol.Simplifies the preparation of stock and working standard solutions.

The Logic of Method Development: A Guided Approach

The development of a robust HPLC method is a systematic process. The following workflow outlines the logical progression from initial parameter selection to a fully optimized and validated method.

G cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation (ICH Q2(R2)) Analyte Analyte Characterization (pKa, Solubility, Structure) Wavelength Wavelength Selection (λmax) - UV-Vis Scan - PDA/DAD Analysis Analyte->Wavelength Column Column Selection - Reversed-Phase C18 (Start) - Consider polar-endcapped Analyte->Column MobilePhase Mobile Phase Screening - ACN vs. MeOH - Buffer Selection (e.g., Phosphate) Analyte->MobilePhase Gradient Scouting Gradient Run (Determine elution window) Wavelength->Gradient Column->Gradient MobilePhase->Gradient Optimization Fine-Tuning - Isocratic vs. Gradient - Mobile Phase Ratio - Flow Rate Gradient->Optimization SST System Suitability Testing (Ensure performance) Optimization->SST Validation Specificity Linearity & Range Accuracy & Precision LOD & LOQ Robustness SST->Validation FinalMethod Final Quantitation Method Validation->FinalMethod G cluster_analyte Analyte Properties cluster_hplc Initial HPLC Choices Prop1 Phenyl Ring + Carbonyls (Chromophores) Choice1 UV/Vis or PDA Detector Prop1->Choice1 enables detection Prop2 Moderate Polarity (Amide + Morpholine) Choice2 Reversed-Phase Column (C18) + Aqueous/Organic Mobile Phase Prop2->Choice2 dictates separation mode Prop3 Predicted pKa ~ 12 Choice3 No stringent pH control needed (e.g., pH 3-7 is suitable) Prop3->Choice3 simplifies mobile phase

Sources

Application Note: Advanced 1H and 13C NMR Characterization of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Context

The target molecule, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide , is a highly functionalized, sterically hindered intermediate frequently utilized in the synthesis of bioactive heterocycles, such as quinazolinones and benzoxazines. Accurate structural verification via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream drug development. This application note details the self-validating experimental protocols, expected spectral data, and the underlying mechanistic causality driving the unique chemical shifts of this compound.

Mechanistic Causality in Spectral Behavior

As an application scientist, it is not enough to simply assign peaks; one must understand the physical chemistry driving the spectral output. The NMR spectra of this molecule are heavily influenced by three structural phenomena:

  • Restricted Amide Rotation: The morpholine-4-carbonyl group exhibits restricted rotation around the C–N tertiary amide bond due to its partial double-bond character. This dynamic process occurs at a rate comparable to the NMR timescale, causing the morpholine ring protons (specifically the N-CH2 groups) to appear as distinct, broadened multiplets rather than a single sharp resonance[1].

  • Intramolecular Hydrogen Bonding: The proximity of the morpholine carbonyl oxygen (at the ortho position) to the acetamide NH proton facilitates strong intramolecular hydrogen bonding. This locks the molecular conformation and significantly deshields the NH proton, pushing its resonance far downfield (>9.5 ppm in CDCl3)[2].

  • Inductive & Anisotropic Effects: The highly electronegative bromine atom adjacent to the acetamide carbonyl strongly deshields the alpha protons (-CH2-Br), shifting them to approximately 4.0 ppm[2].

Workflow & Causality Visualization

G M Target Acetamide Core Structure H_Bond Intramolecular H-Bonding M->H_Bond Amide_Rot Restricted Amide Rotation M->Amide_Rot Br_Effect Bromine Inductive Effect M->Br_Effect NH_Shift Downfield NH Shift (>9.5 ppm) H_Bond->NH_Shift Drives Morph_Split Broadened Morpholine Signals Amide_Rot->Morph_Split Causes CH2_Shift Alpha CH2 Shift (~4.0 ppm) Br_Effect->CH2_Shift Induces

Fig 1. Structural causality driving key NMR chemical shifts in the target acetamide.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the following protocol builds validation checks directly into the workflow.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of Deuterated Chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 is chosen because it lacks exchangeable protons, preserving the critical NH signal. TMS acts as an internal zero-point reference, validating the chemical shift axis automatically and preventing drift errors.

Step 2: Probe Tuning & Shimming Validation

  • Action: Insert the sample into a 400 MHz NMR spectrometer. Tune the probe to the exact resonance frequencies of 1H and 13C. Perform gradient shimming until the TMS peak width at half-height (W1/2) is < 1.0 Hz.

  • Causality: Perfect magnetic field homogeneity is strictly required to resolve the fine multiplet splitting (e.g., doublets of doublets) of the ortho-disubstituted aromatic protons.

Step 3: 1H NMR Acquisition

  • Action: Execute a standard 1D sequence (zg30) with 16 scans, a relaxation delay (D1) of 2.0 seconds, and an acquisition time of 3.0 seconds at 298 K.

  • Causality: A 2-second D1 ensures complete longitudinal relaxation ( T1​ ) of all protons, yielding accurate, quantitative integration values necessary to confirm the 15-proton count of the molecule.

Step 4: 13C NMR Acquisition

  • Action: Execute a proton-decoupled sequence (zgpg30) with 1024 scans and a D1 of 2.0 seconds.

  • Causality: The high number of scans compensates for the low natural abundance (1.1%) of 13C. Proton decoupling collapses multiplets into sharp singlets, maximizing the signal-to-noise ratio, which is critical for identifying the low-intensity quaternary carbons (like the two distinct C=O groups)[1].

Quantitative Data Presentation

The following tables summarize the expected spectral data, derived from first-principles structural analysis and grounded in literature precedents for morpholino benzamides[1] and 2-bromoacetanilides[2].

Table 1: 1H NMR (400 MHz, CDCl3) Assignments
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Rationale
9.85 Singlet (broad)1H-NH- (Amide)Strongly deshielded by intramolecular H-bonding with the morpholine carbonyl oxygen.
8.32 Doublet of doublets1HAr-H (C6)Ortho to the NH group; deshielded by the adjacent amide and locked conformation.
7.48 Triplet of doublets1HAr-H (C5)Meta to the NH group; standard aromatic resonance.
7.38 Doublet of doublets1HAr-H (C3)Ortho to the C=O group; mildly deshielded by the morpholine carbonyl.
7.18 Triplet of doublets1HAr-H (C4)Meta to the C=O group; standard aromatic resonance.
4.01 Singlet2H-CH2-BrShifted downfield by the combined inductive effects of the halogen and carbonyl.
3.75 - 3.65 Multiplet4HMorpholine -O-CH2-Deshielded by the adjacent electronegative ether oxygen.
3.60 - 3.40 Multiplet (broad)4HMorpholine -N-CH2-Broadened and split due to restricted rotation of the tertiary amide bond.
Table 2: 13C NMR (100 MHz, CDCl3) Assignments
Chemical Shift (ppm)Carbon TypeAssignment
169.2 C=O (Quaternary)Morpholine amide carbonyl.
164.6 C=O (Quaternary)Bromoacetamide carbonyl.
136.5 C (Quaternary)Ar-C1 (attached to the NH group).
131.2 CHAr-C5.
129.0 CHAr-C3.
125.4 C (Quaternary)Ar-C2 (attached to the morpholine C=O group).
124.5 CHAr-C4.
121.8 CHAr-C6.
66.8 CH2Morpholine -O-CH2- (2 equivalent carbons).
47.5, 42.6 CH2Morpholine -N-CH2- (2 carbons, split due to restricted rotation).
29.4 CH2-CH2-Br (Bromoacetyl aliphatic carbon).

Sources

Application Notes and Protocols for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide as a Versatile Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Precision Tool for Covalent Modification

In the landscape of modern organic synthesis and chemical biology, the strategic introduction of functional moieties onto target molecules is paramount. Alkylating agents serve as fundamental tools in this endeavor, enabling the formation of stable carbon-heteroatom and carbon-carbon bonds. Among these, α-haloacetamides have emerged as a class of reagents with a tunable reactivity profile, making them particularly valuable for applications ranging from peptide mapping to the development of targeted covalent inhibitors.

This technical guide introduces 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide , a specialized alkylating agent designed for precision and versatility. This molecule integrates a reactive bromoacetamide warhead with a phenyl-morpholine scaffold. The bromoacetamide group provides a potent electrophilic center for reaction with a variety of soft nucleophiles, while the morpholinylcarbonylphenyl moiety can enhance solubility and offers a handle for further synthetic modifications. The strategic placement of the morpholinylcarbonyl group at the ortho position to the acetamide linkage may also influence the local chemical environment and reactivity of the alkylating group.

This document serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, providing in-depth protocols, mechanistic insights, and potential applications for this versatile reagent.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is critical for its effective application and for the interpretation of experimental results.

PropertyValueSource/Method
Molecular Formula C₁₃H₁₆BrN₃O₃Calculated
Molecular Weight 342.19 g/mol Calculated
Appearance Off-white to pale yellow solid (Predicted)N/A
Solubility Soluble in DMF, DMSO, and chlorinated solvents. Limited solubility in water. (Predicted)N/A
CAS Number Not availableN/A

Characterization:

The identity and purity of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, and the protons of the morpholine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons, the aromatic carbons, the methylene carbon bearing the bromine, and the carbons of the morpholine ring. The chemical shift for the carbon adjacent to the bromine is typically in the range of 25-35 ppm[1].

  • Mass Spectrometry (MS): The mass spectrum should exhibit a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), confirming the presence of the bromine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H and C=O stretching vibrations of the amide functional groups.

Mechanism of Action: A Targeted Electrophile

The utility of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide as an alkylating agent stems from the electrophilic nature of the α-carbon in the bromoacetamide moiety. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

In this process, a nucleophile (Nu:⁻) attacks the carbon atom bearing the bromine atom, leading to the displacement of the bromide ion as a leaving group. The rate of this reaction is influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the temperature.

Figure 1: SN2 mechanism of alkylation.

Common nucleophiles that readily react with bromoacetamides include thiols (e.g., cysteine residues in proteins), amines, and phenoxides. The reactivity of bromoacetamides is comparable to that of iodoacetamides, and they are generally more reactive than their chloroacetamide counterparts[2].

Applications in Organic Synthesis and Drug Discovery

The unique structural features of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide open up a range of potential applications:

  • Bioconjugation and Labeling: The bromoacetamide moiety can be used to covalently attach the morpholinylcarbonylphenyl group to biomolecules containing nucleophilic residues. This can be employed for introducing a tag for visualization or for altering the properties of the biomolecule.

  • Targeted Covalent Inhibitors: In drug discovery, the development of covalent inhibitors has gained significant traction. This reagent can be incorporated into a larger molecule designed to first bind non-covalently to a biological target (e.g., an enzyme), followed by the covalent modification of a nearby nucleophilic amino acid residue by the bromoacetamide "warhead".

  • Synthetic Intermediate: This compound can serve as a versatile building block in multi-step organic syntheses. The bromine atom can be displaced by a variety of nucleophiles to introduce new functional groups. The morpholine moiety is a common feature in many bioactive compounds, often improving pharmacokinetic properties[3].

Experimental Protocols

The following are general protocols for the use of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide as an alkylating agent. Note: These protocols should be optimized for specific substrates and reaction conditions.

Protocol 1: General Alkylation of a Thiol

This protocol describes a general procedure for the alkylation of a thiol, a common reaction in bioconjugation and synthetic chemistry.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Thiol Substrate mix Combine Solutions & Add Base start->mix reagent Dissolve Alkylating Agent reagent->mix react Stir at RT (Monitor by TLC/LC-MS) mix->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify end end purify->end Characterize Product

Figure 2: General workflow for thiol alkylation.

Materials:

  • Thiol-containing substrate

  • 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

  • Apolar aprotic solvent (e.g., DMF, acetonitrile)

  • Mild base (e.g., K₂CO₃, DIPEA)

  • Reaction vessel

  • Stirring apparatus

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Preparation: In a clean, dry reaction vessel, dissolve the thiol-containing substrate (1.0 eq) in the chosen solvent.

  • Reagent Addition: In a separate vial, dissolve 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (1.1-1.5 eq) in a minimal amount of the same solvent.

  • Base Addition: Add the mild base (1.5-2.0 eq) to the solution of the thiol substrate.

  • Reaction Initiation: Add the solution of the alkylating agent dropwise to the stirring solution of the thiol and base at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkylated product.

Protocol 2: Alkylation of a Primary or Secondary Amine

The alkylation of amines with bromoacetamides can sometimes lead to over-alkylation. Therefore, careful control of stoichiometry and reaction conditions is crucial.

Materials:

  • Primary or secondary amine substrate

  • 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

  • Polar aprotic solvent (e.g., DMF, DMSO)

  • Non-nucleophilic base (e.g., DIPEA, 2,6-lutidine)

  • Reaction vessel

  • Stirring apparatus

  • TLC or LC-MS for reaction monitoring

Procedure:

  • Preparation: Dissolve the amine substrate (1.0 eq) and the non-nucleophilic base (2.0 eq) in the chosen solvent in a reaction vessel.

  • Reagent Addition: Dissolve 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (1.0-1.2 eq) in a minimal amount of the same solvent.

  • Reaction Initiation: Add the solution of the alkylating agent dropwise to the stirring amine solution at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. Due to the potential for over-alkylation, it is important to monitor the formation of both the desired product and any di-alkylated byproducts[4][5].

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Safety and Handling

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a reactive alkylating agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place, protected from light and moisture.

Conclusion

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a promising and versatile alkylating agent with significant potential in organic synthesis, bioconjugation, and drug discovery. Its well-defined reactive center, combined with a scaffold that can impart favorable physicochemical properties, makes it a valuable tool for the precise covalent modification of a wide range of molecules. The protocols and information provided in this guide are intended to serve as a foundation for researchers to explore the full potential of this reagent in their scientific pursuits.

References

Sources

Application Notes and Protocols for the Characterization of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide as a Putative Tankyrase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Rational Approach to a Novel Putative Tankyrase Inhibitor

The compound 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide represents a novel chemical entity with significant potential as a modulator of intracellular signaling pathways. While direct biological data for this specific molecule is not yet prevalent in the literature, its structure provides compelling clues to its mechanism of action. The presence of a 2-bromo-acetamide functional group strongly suggests a potential for targeted covalent inhibition, where the electrophilic "warhead" can form a stable covalent bond with a nucleophilic residue (such as cysteine) in the active site of a target protein.[1][2]

Structural analysis of the scaffold, particularly when compared to known kinase and polymerase inhibitors, points towards the Tankyrase (TNKS) enzymes as a probable target. Tankyrases (TNKS1 and TNKS2) are members of the poly(ADP-ribose) polymerase (PARP) family and are crucial regulators of various cellular processes.[3][4] A key role of Tankyrase is the PARsylation-dependent degradation of Axin, the scaffolding protein in the β-catenin destruction complex.[5][6][7] By inhibiting Tankyrase, Axin is stabilized, leading to the downregulation of the Wnt/β-catenin signaling pathway, a pathway frequently dysregulated in various cancers.[4][6]

This document provides a comprehensive suite of detailed in vitro assay protocols designed to rigorously test the hypothesis that 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a Tankyrase inhibitor and to characterize its effects on the Wnt/β-catenin signaling cascade. The protocols are designed for researchers, scientists, and drug development professionals to systematically evaluate the compound's biochemical potency, cellular activity, and mechanism of action.

Part 1: Biochemical Characterization of Tankyrase Inhibition

The first step in characterizing this compound is to determine if it directly inhibits the enzymatic activity of Tankyrase 1 and/or Tankyrase 2. This can be achieved through a direct, cell-free enzymatic assay.

Rationale for a PARP Activity Assay

Tankyrases catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to substrate proteins, a process called poly(ADP-ribosyl)ation (PARsylation).[8] We can quantify the compound's inhibitory effect by measuring the amount of poly(ADP-ribose) (PAR) produced in the presence of the enzyme, substrate, and NAD+. Commercially available ELISA-based kits provide a robust and high-throughput method for this purpose.[9][10][11][12] These assays typically utilize histone proteins as a substrate coated on a microplate. The newly synthesized PAR chains are then detected using an anti-PAR antibody, followed by a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP) for signal generation.[9][11][12]

Experimental Workflow: Biochemical TNKS Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Reconstitute Recombinant TNKS1/2 Enzyme r2 Add TNKS Enzyme and Test Compound p1->r2 p2 Prepare Serial Dilutions of Test Compound p2->r2 p3 Prepare NAD+ and Histone Substrates r3 Initiate Reaction with NAD+ p3->r3 r1 Coat 96-well Plate with Histone r1->r2 r2->r3 r4 Incubate at 30°C r3->r4 d1 Wash Plate r4->d1 d2 Add Anti-PAR Primary Antibody d1->d2 d3 Add HRP-conjugated Secondary Antibody d2->d3 d4 Add HRP Substrate (e.g., TMB) d3->d4 d5 Measure Signal (Colorimetric/Chemiluminescent) d4->d5 a1 Plot Signal vs. Compound Concentration d5->a1 a2 Calculate IC50 Value a1->a2

Caption: Workflow for a biochemical Tankyrase inhibition assay.

Detailed Protocol: TNKS2 Colorimetric Activity Assay

This protocol is adapted from commercially available kits (e.g., BPS Bioscience, #80515) and general PARP assay principles.[12]

A. Reagent Preparation:

  • TNKS2 Enzyme: Thaw recombinant human TNKS2 (e.g., residues 849-1166) on ice. Dilute to the working concentration (e.g., 20 ng/µL) in 1x PARP Assay Buffer. Prepare only the amount needed for the experiment and keep on ice.

  • Test Compound: Prepare a 10 mM stock solution of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in 100% DMSO. Create a 10-point serial dilution series in DMSO (e.g., starting from 1 mM). Then, create an intermediate dilution of each concentration into 1x PARP Assay Buffer. The final DMSO concentration in the reaction should not exceed 1%.

  • Positive Control: Use a known Tankyrase inhibitor, such as XAV939, prepared in the same manner as the test compound.

  • Substrate Mixture: Prepare the PARP Substrate Mixture containing biotinylated NAD+ according to the manufacturer's instructions.

  • Wash Buffer: Prepare 1x TBST (Tris-Buffered Saline with 0.05% Tween-20).

  • Blocking Buffer: Prepare as per kit instructions (e.g., Blocking Buffer 3).

B. Assay Procedure:

  • Substrate Coating: The 96-well plate is pre-coated with histone proteins.

  • Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. Wash the plate three times with 200 µL of 1x TBST.

  • Compound Addition: Add 5 µL of the diluted test compound, positive control, or vehicle (DMSO in assay buffer) to the appropriate wells.

  • Enzyme Addition: To initiate the reaction, add 20 µL of the diluted TNKS2 enzyme to each well, except for the "blank" wells. For the blank, add 20 µL of 1x PARP Assay Buffer.

  • Substrate Addition: Add 25 µL of the PARP Substrate Mixture to all wells.

  • Incubation: Incubate the plate for 1 hour at 30°C.

  • Washing: Wash the plate three times with 200 µL of 1x TBST.

  • Detection:

    • Add 50 µL of Streptavidin-HRP diluted in Blocking Buffer to each well.

    • Incubate for 30 minutes at room temperature.

    • Wash the plate three times with 200 µL of 1x TBST.

    • Add 50 µL of the colorimetric HRP substrate to each well and incubate for 15-30 minutes at room temperature until a blue color develops in the positive control wells.

    • Add 50 µL of Stop Solution (e.g., 1N HCl) to each well. The color will turn yellow.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

C. Data Analysis:

  • Subtract the value of the "blank" wells from all other wells.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterExpected OutcomeInterpretation
IC50 Value < 10 µMIndicates potential inhibitory activity. A lower IC50 signifies higher potency.
Max Inhibition > 80%Demonstrates significant inhibition of the enzyme at saturating concentrations.

Part 2: Cellular Assays to Confirm On-Target Activity

Biochemical activity must be validated in a cellular context. The hallmark of Tankyrase inhibition in cells is the stabilization of Axin, the scaffold protein of the β-catenin destruction complex.[5][7][13]

Rationale for Axin Stabilization Assay

In cells with active Wnt signaling (or in many cancer cell lines with mutations in pathway components), Tankyrase PARsylates Axin, targeting it for ubiquitination and proteasomal degradation.[6] Inhibition of Tankyrase prevents this process, leading to a rapid accumulation of Axin protein. This can be readily detected by Western blotting.[7][14] Colorectal cancer cell lines like SW480 or DLD-1, which have a truncated APC protein and thus high Wnt pathway activity, are excellent models for this assay.[7][15]

Experimental Workflow: Axin Stabilization

G cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blotting cluster_analysis Analysis c1 Seed SW480 or DLD-1 cells c2 Treat with Test Compound (Dose-Response & Time-Course) c1->c2 c3 Harvest Cells & Prepare Lysates c2->c3 w1 Determine Protein Concentration c3->w1 w2 SDS-PAGE w1->w2 w3 Transfer to PVDF Membrane w2->w3 w4 Block Membrane w3->w4 w5 Incubate with Primary Antibodies (Anti-Axin1, Anti-Axin2, Anti-Actin) w4->w5 w6 Incubate with HRP-conjugated Secondary Antibody w5->w6 w7 Detect with ECL Substrate w6->w7 a1 Image Chemiluminescence w7->a1 a2 Quantify Band Intensity a1->a2 a3 Normalize Axin to Actin a2->a3

Caption: Workflow for assessing Axin stabilization via Western blot.

Detailed Protocol: Western Blot for Axin1/2 Stabilization

A. Cell Culture and Treatment:

  • Cell Seeding: Seed SW480 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Compound Treatment: The following day, replace the medium with fresh medium containing the test compound at various concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (DMSO). A known Tankyrase inhibitor (XAV939) should be used as a positive control. Incubate for a set time (a 24-hour endpoint is common, but a time-course of 4, 8, and 24 hours can be informative).[13][14]

B. Lysate Preparation:

  • Aspirate the medium and wash the cells once with ice-cold PBS.

  • Lyse the cells directly in the well by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new, pre-chilled tube.

C. Western Blotting:

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the volume of each sample with RIPA buffer and add Laemmli sample buffer to a final concentration of 1x. Boil the samples at 95°C for 5 minutes.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an 8% SDS-PAGE gel. Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Axin1, Axin2, and a loading control (e.g., β-Actin), diluted in the blocking buffer.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply an ECL (Enhanced Chemiluminescence) substrate and image the blot using a digital imager.

D. Data Analysis:

  • Quantify the band intensities using image analysis software (e.g., ImageJ).

  • Normalize the intensity of the Axin1 and Axin2 bands to the intensity of the corresponding β-Actin band.

  • Plot the normalized Axin levels relative to the vehicle control.

ParameterExpected OutcomeInterpretation
Axin1/2 Protein Levels Dose-dependent increaseConfirms on-target cellular activity of the compound.
Time Course Accumulation over timeProvides insight into the kinetics of target engagement and protein stabilization.

Part 3: Quantifying Downstream Wnt/β-catenin Pathway Inhibition

The ultimate cellular consequence of Axin stabilization is the enhanced degradation of β-catenin, leading to the suppression of TCF/LEF-mediated transcription of Wnt target genes.[6] The TOP/FOP Flash luciferase reporter assay is the gold-standard method for quantifying this effect.[16][17][18][19][20][21][22]

Rationale for TOP/FOP Flash Assay

This assay utilizes two reporter plasmids. The TOP-Flash plasmid contains multiple TCF/LEF transcription factor binding sites upstream of a luciferase reporter gene.[20][21] When the Wnt pathway is active, nuclear β-catenin complexes with TCF/LEF factors to drive luciferase expression. The FOP-Flash plasmid serves as a negative control; it contains mutated TCF/LEF binding sites that β-catenin cannot bind, thus measuring non-specific transcriptional activity.[20][21] The ratio of TOP-Flash to FOP-Flash activity provides a specific and quantitative measure of Wnt/β-catenin signaling.[20] A co-transfected plasmid expressing Renilla luciferase is used to normalize for transfection efficiency.[16][20]

Wnt/β-catenin Signaling Pathway & Assay Principle

G cluster_pathway Wnt/β-catenin Pathway cluster_nuc cluster_assay TOP/FOP Flash Assay Principle Wnt Wnt Ligand Fzd_LRP Fzd/LRP Receptors Wnt->Fzd_LRP Activates Axin_Complex Axin Destruction Complex (APC, GSK3β) Fzd_LRP->Axin_Complex Inhibits TNKS Tankyrase TNKS->Axin_Complex Degrades Axin TNKS->Axin_Complex beta_cat β-catenin Axin_Complex->beta_cat Phosphorylates for Degradation Proteasome Proteasome beta_cat->Proteasome Degraded TCF_LEF TCF/LEF Nucleus Nucleus beta_cat->Nucleus Translocates Target_Genes Target Genes (c-Myc, Cyclin D1) TCF_LEF->Target_Genes Reporter TOP-Flash Reporter (TCF sites + Luciferase) TCF_LEF->Reporter Binds & Activates Test_Compound 2-Bromo-N-[...]-acetamide Test_Compound->TNKS Inhibits Luciferase Luciferase Expression Reporter->Luciferase Light Light Output Luciferase->Light

Caption: The Wnt/β-catenin pathway and the principle of its inhibition by a Tankyrase inhibitor, as measured by the TOP/FOP Flash assay.

Detailed Protocol: TOP/FOP Flash Luciferase Reporter Assay

A. Cell Culture and Transfection:

  • Cell Seeding: Seed HEK293T or SW480 cells into a 24-well plate at a density of 5 x 10^4 cells per well.[16]

  • Transfection: After 24 hours, co-transfect the cells using a suitable transfection reagent (e.g., Lipofectamine 2000). For each well, prepare a mix containing:

    • 100 ng of either TOP-Flash or FOP-Flash plasmid.

    • 10 ng of a Renilla luciferase control plasmid (e.g., pRL-TK).

  • Incubate the cells with the transfection mix for 24 hours.

B. Compound Treatment and Lysis:

  • Pathway Stimulation (for HEK293T): If using a non-cancer line like HEK293T, stimulate the Wnt pathway. Replace the medium with medium containing Wnt3a-conditioned media or a GSK3β inhibitor like LiCl (20 mM).[17] SW480 cells have a constitutively active pathway and do not require stimulation.

  • Compound Addition: Add the test compound, positive control (XAV939), or vehicle (DMSO) to the appropriate wells at the desired final concentrations.

  • Incubation: Incubate for an additional 24 hours.

  • Lysis: Wash the cells with PBS and lyse them using 100 µL of 1x Passive Lysis Buffer (from the dual-luciferase kit).

C. Luciferase Assay:

  • Reagent Preparation: Prepare the Firefly and Renilla luciferase assay reagents according to the manufacturer's protocol (e.g., Promega Dual-Luciferase Reporter Assay System).

  • Measurement: Transfer 20 µL of cell lysate to a white, opaque 96-well plate. Use a dual-injection luminometer to sequentially inject the Firefly substrate, read the luminescence, inject the Stop & Glo® (Renilla) substrate, and read the second luminescence.

D. Data Analysis:

  • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

  • Calculate the TOP/FOP ratio for each condition. This represents the specific Wnt/β-catenin signaling activity.

  • Plot the normalized TOP/FOP ratio against the compound concentration to determine the cellular IC50 for Wnt pathway inhibition.

ParameterExpected OutcomeInterpretation
TOP/FOP Ratio Dose-dependent decreaseConfirms the compound inhibits the downstream transcriptional output of the Wnt pathway.
Cellular IC50 Potent value (sub-micromolar to low micromolar)Indicates effective pathway inhibition in a cellular context.

Conclusion

The protocols outlined in this application note provide a systematic and rigorous framework for evaluating 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide as a putative covalent inhibitor of Tankyrase. By progressing from direct biochemical inhibition assays to on-target cellular validation and finally to downstream pathway analysis, researchers can build a comprehensive profile of this novel compound. Positive results from these assays would provide strong evidence for its mechanism of action and serve as a foundation for further preclinical development.

References

  • Discovery of a Highly Selective Tankyrase Inhibitor Displaying Growth Inhibition Effects against a Diverse Range of Tumor Derived Cell Lines. ACS Medicinal Chemistry Letters. [Link]

  • Discovery of Novel Tankyrase Inhibitors through Molecular Docking-Based Virtual Screening and Molecular Dynamics Simulation Studies. Molecules. [Link]

  • TOP/FOP Flash Luciferase Assay. Bio-protocol. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. Current Medicinal Chemistry. [Link]

  • Tankyrase Assay. Research & Development World. [Link]

  • TOP/FOP-Flash luciferase reporter analysis. Bio-protocol. [Link]

  • Structure, Dynamics, and Functionality of Tankyrase Inhibitor-Induced Degradasomes. Molecular Cancer Research. [Link]

  • Structural Basis and SAR for G007-LK, a Lead Stage 1,2,4-Triazole Based Specific Tankyrase 1/2 Inhibitor. Journal of Medicinal Chemistry. [Link]

  • Wnt Reporter Activity Assay. Bio-protocol. [Link]

  • Late Breaking Abstract - Tankyrase inhibition demonstrates anti-fibrotic effects in vitro, ex vivo, and in vivo in preclinical pulmonary fibrosis models. European Respiratory Society. [Link]

  • Tankyrase 1 Chemiluminescent Activity Assay (4701-096-K). Bio-Techne. [Link]

  • Development and Structural Analysis of Adenosine Site Binding Tankyrase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. Current Research in Neurobiology. [Link]

  • Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. PLoS One. [Link]

  • Protocol. SwitchGear Genomics. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. [Link]

  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience. [Link]

  • Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells. PubMed. [Link]

  • TNKS2 (PARP5B) Colorimetric Assay Kit. BPS Bioscience. [Link]

  • PARP1 Enzyme Activity Assay (Fluorometric). EMD Millipore. [Link]

  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. ResearchGate. [Link]

  • Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. PLoS One. [Link]

  • Discovery of a Class of Novel Tankyrase Inhibitors that Bind to Both the Nicotinamide Pocket and the Induced Pocket. Journal of Medicinal Chemistry. [Link]

  • How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression?. Biology Stack Exchange. [Link]

  • Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening. MDPI. [Link]

  • Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells. PLoS One. [Link]

  • Wnt regulation: exploring Axin-Disheveled interactions and defining mechanisms by which the SCF E3 ubiquitin ligase is recruited to the destruction complex. Molecular Biology of the Cell. [Link]

  • How to activate and detect Wnt signaling?. Stanford University. [Link]

  • Phase separation of Axin organizes the β-catenin destruction complex. The Journal of Cell Biology. [Link]

  • How to detect and activate Wnt signaling. The WNT Homepage. [Link]

  • Targeted covalent inhibitors. Wikipedia. [Link]

  • Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. [Link]

  • Differential Roles of AXIN1 and AXIN2 in Tankyrase Inhibitor-Induced Formation of Degradasomes and β-Catenin Degradation. PLoS One. [Link]

Sources

standard storage and handling guidelines for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Standard Storage, Handling, and Application of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Target Audience: Researchers, Chemical Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (CAS: 1138445-78-9) is a specialized, sterically hindered bromoacetamide derivative utilized primarily as a covalent modifier and alkylating agent in chemical biology and drug discovery [4]. Unlike simple haloacetamides (e.g., iodoacetamide), the presence of the bulky 2-(4-morpholinylcarbonyl)phenyl moiety modulates its reactivity. This structural feature reduces off-target alkylation (such as methionine or lysine modification) while maintaining a high affinity for highly nucleophilic, solvent-accessible cysteine residues.

As a Senior Application Scientist, I have structured this guide to move beyond basic safety data. Here, we will explore the causality behind the handling requirements, the mechanistic rationale for its use, and a self-validating protocol for integrating this compound into proteomic and bioconjugation workflows.

Physicochemical Properties & Storage Directives

The stability of alpha-bromoacetamides is heavily dependent on environmental conditions. The carbon-bromine (C-Br) bond is highly susceptible to nucleophilic attack, including slow hydrolysis by atmospheric moisture [1].

Storage Causality & Best Practices
  • Temperature: Store strictly at -20°C for long-term preservation. Room temperature storage accelerates the thermal degradation and potential polymerization of the reactive alpha-bromo group [2].

  • Atmosphere: Store under an inert gas (Argon or Nitrogen) . Oxygen and trace moisture lead to the hydrolysis of the bromoacetamide into the corresponding unreactive hydroxyacetamide.

  • Light Sensitivity: The C-Br bond is photolabile. Prolonged exposure to UV or ambient light can induce homolytic cleavage, generating radical species that degrade the compound [2]. Always store in amber vials or wrap containers in aluminum foil.

Quantitative Property Summary

To facilitate experimental design, the key properties of the compound are summarized below:

PropertyValue / DescriptionExperimental Implication
Chemical Name 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamideBulky R-group enhances cysteine selectivity over simple bromoacetamides.
CAS Number 1138445-78-9Use for precise inventory and SDS tracking[4].
Molecular Weight 327.18 g/mol Required for accurate molarity calculations in dosing.
Solubility Soluble in DMSO, DMF; Insoluble in H2​O Must be prepared as a concentrated stock (e.g., 50 mM) in anhydrous DMSO before aqueous dilution.
Reactivity Class Electrophile (SN2 Alkylating Agent)Targets thiolates (-S⁻); requires slightly basic pH (7.5–8.0) for optimal reaction[1].

Safety & Handling Protocols

Bromoacetamides are potent alkylating agents. Because they readily cross-link proteins, they pose significant acute health hazards, including severe skin and eye irritation, and are potential skin sensitizers [2].

Mandatory Engineering Controls & PPE:

  • Fume Hood Operation: All weighing and stock solution preparation must be performed in a certified chemical fume hood. The compound can act as a lachrymator and respiratory irritant [2].

  • Personal Protective Equipment (PPE): Wear double nitrile gloves (change immediately if contaminated, as DMSO solutions will rapidly carry the compound through the skin), safety goggles, and a chemically resistant lab coat.

  • Decontamination: Spills should be neutralized with a 10% solution of sodium thiosulfate or a dilute thiol solution (e.g., 1% beta-mercaptoethanol) to quench the electrophilic bromine before wiping up [2].

Mechanistic Insights: Cysteine Alkylation

The primary mechanism of action for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a bimolecular nucleophilic substitution ( SN​2 ) reaction. The thiolate ion of a cysteine residue attacks the electrophilic α -carbon, displacing the bromide ion [1].

Because of the bulky morpholinylcarbonyl-phenyl group, this specific reagent exhibits slower reaction kinetics compared to unhindered 2-bromoacetamide. This is an advantage: it allows for kinetic differentiation between hyper-reactive functional cysteines (e.g., in enzyme active sites) and structural cysteines, minimizing over-alkylation artifacts [3].

SN2_Mechanism Cys Protein-Cys-SH (Target Thiol) Deprot Deprotonation (pH 7.5-8.0) Cys->Deprot Thiolate Protein-Cys-S⁻ (Nucleophile) Deprot->Thiolate Transition [S···CH2···Br]⁻ SN2 Transition State Thiolate->Transition Nucleophilic Attack Reagent 2-Bromo-N-[2-(4-morpholinylcarbonyl)... (Electrophile) Reagent->Transition Product Alkylated Protein (Thioether Linkage) Transition->Product Leaving Br⁻ (Leaving Group) Transition->Leaving

Caption: SN2 mechanism of cysteine alkylation by the bromoacetamide derivative, forming a stable thioether.

Comparative Haloacetamide Reactivity

To justify the use of a bromoacetamide over other halogens, consider the leaving group ability and steric hindrance:

Reagent ClassReactivitySpecificity for CysteineOff-Target Risk (Met, Lys)
Iodoacetamides Very HighModerateHigh (Oxidizes Methionine) [1]
Bromoacetamides HighHighLow-Moderate [1]
Chloroacetamides LowVery HighVery Low

Expert Insight: 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide occupies the "Goldilocks zone"—it is reactive enough to achieve complete labeling of accessible cysteines within 1-2 hours, but sterically hindered enough to prevent the rampant methionine alkylation often seen with iodoacetamide [1].

Experimental Protocol: Site-Selective Protein Alkylation

This self-validating protocol is designed for the covalent modification of a purified target protein, followed by LC-MS/MS validation to confirm the exact site of modification.

Reagent Preparation
  • Stock Solution: Dissolve 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in anhydrous, amine-free DMSO to a final concentration of 50 mM. Note: Prepare fresh or use aliquots stored at -20°C under Argon. Discard if the solution turns yellow (indicating free bromine release).

  • Buffer: Prepare a 50 mM HEPES buffer, pH 7.5, containing 150 mM NaCl. Avoid Tris buffers, as primary amines can slowly react with bromoacetamides over long incubations.

Alkylation Workflow
  • Protein Reduction: Dilute the target protein to 10 µM in the HEPES buffer. Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 1 mM. Incubate at 37°C for 30 minutes to fully reduce disulfide bonds. Causality: TCEP is preferred over DTT here because DTT contains thiols that will competitively consume the bromoacetamide reagent.

  • Covalent Labeling: Add the bromoacetamide stock to the protein solution to achieve a final concentration of 100 µM (a 10-fold molar excess). Ensure the final DMSO concentration remains 2% to prevent protein denaturation.

  • Incubation: Incubate the reaction in the dark at room temperature (22°C) for 1 to 2 hours.

  • Quenching: Stop the reaction by adding DTT (Dithiothreitol) to a final concentration of 5 mM. Incubate for 15 minutes. Causality: The excess DTT acts as a sacrificial nucleophile, reacting with any remaining electrophile to prevent off-target labeling during subsequent digestion steps.

  • Digestion & Analysis: Perform standard tryptic digestion and analyze via LC-MS/MS. Look for a mass shift corresponding to the addition of the morpholinylcarbonyl-phenyl-acetamide moiety ( +246.10 Da, assuming loss of HBr) on cysteine-containing peptides.

Workflow Prep Protein Reduction (1 mM TCEP, 30 min) Alkylation Alkylation (10x Molar Excess Reagent) Prep->Alkylation Quench Reaction Quench (5 mM DTT, 15 min) Alkylation->Quench Digestion Tryptic Digestion (37°C, Overnight) Quench->Digestion Analysis LC-MS/MS Analysis (Identify +246.1 Da Shift) Digestion->Analysis

Caption: Step-by-step experimental workflow for protein reduction, selective alkylation, and mass spectrometry validation.

References

  • Zhang, C., et al. "Salt Effect Accelerates Site-Selective Cysteine Bioconjugation." ACS Central Science, Aug. 2016. Available at:[Link]

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale and Significance

In the landscape of modern medicinal chemistry, the development of small molecules capable of forming specific and lasting interactions with biological targets is a paramount objective. The 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide scaffold represents a confluence of privileged structural motifs, designed to achieve this goal. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this versatile class of compounds, tailored for researchers, scientists, and drug development professionals.

The core structure is strategically designed:

  • The Morpholine Moiety: This saturated heterocycle is a cornerstone in drug design, prized for its ability to improve physicochemical properties.[1][2] Its presence often enhances aqueous solubility, metabolic stability, and can improve permeability across the blood-brain barrier (BBB), making it a valuable component for central nervous system (CNS) drug candidates.[1][3] The morpholine ring's flexible chair-like conformation and the oxygen atom's capacity as a hydrogen bond acceptor contribute favorably to pharmacokinetic and pharmacodynamic profiles.[1][4]

  • The Bromoacetamide Group: This functional group serves as a potent electrophilic "warhead." The carbon atom alpha to the carbonyl group is susceptible to nucleophilic attack by amino acid residues like cysteine or histidine on a target protein. This enables the formation of a stable covalent bond, leading to irreversible inhibition.[5] Such covalent inhibitors are highly sought after for their potential to achieve prolonged duration of action and high potency.

This document provides the foundational chemistry to empower researchers to synthesize these derivatives as molecular probes, potential therapeutic agents, or intermediates for further chemical elaboration.

Overall Synthetic Strategy

The preparation of the target scaffold is efficiently achieved through a robust two-step synthetic sequence. This approach relies on common, high-yielding transformations that are scalable and amenable to the generation of a diverse library of analogues.

  • Amide Coupling: The synthesis commences with the formation of an amide bond between an anthranilic acid derivative (or its activated form) and morpholine. This step builds the core phenyl-morpholine-carboxamide structure.

  • N-Acylation: The resulting aniline intermediate is then acylated using a bromoacetyl halide (e.g., bromoacetyl bromide or chloride). This reaction introduces the reactive bromoacetamide moiety, completing the synthesis of the target molecule.

The causality behind this sequence is clear: the more nucleophilic amine of morpholine is first coupled to the carboxylic acid, leaving the less reactive aniline nitrogen to be acylated in the second step, ensuring regiochemical control.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: N-Acylation A 2-Aminobenzoic Acid C (2-aminophenyl)(morpholino)methanone A->C Coupling Agent (e.g., SOCl2, then add Morpholine) B Morpholine B->C E 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide C->E Base (e.g., Pyridine) Anhydrous Solvent D Bromoacetyl Bromide D->E

Figure 1: General two-step synthetic workflow.

Detailed Experimental Protocols

This section provides a self-validating, step-by-step methodology for the synthesis of the parent compound, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

PART A: Synthesis of (2-aminophenyl)(morpholino)methanone

Rationale: This protocol utilizes thionyl chloride to convert 2-aminobenzoic acid into its more reactive acid chloride derivative in situ. This intermediate readily reacts with morpholine to form the desired amide with high efficiency. Anhydrous conditions are critical in the first phase to prevent hydrolysis of the acid chloride.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
2-Aminobenzoic Acid137.1420.02.74 g
Thionyl Chloride (SOCl₂)118.9730.02.2 mL
Morpholine87.1244.03.8 mL
Dichloromethane (DCM)--100 mL
Saturated NaHCO₃ (aq)--50 mL
Brine--30 mL
Anhydrous MgSO₄--~5 g

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzoic acid (2.74 g, 20.0 mmol) and anhydrous dichloromethane (50 mL).

  • Acid Chloride Formation: Place the flask under an inert atmosphere (N₂ or Ar). Carefully add thionyl chloride (2.2 mL, 30.0 mmol) dropwise via syringe at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The solution should become clear.

  • Cooling & Morpholine Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, prepare a solution of morpholine (3.8 mL, 44.0 mmol) in anhydrous dichloromethane (50 mL). Add this morpholine solution dropwise to the cooled acid chloride solution over 15 minutes.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature for an additional 3 hours.

  • Work-up: Quench the reaction by slowly pouring the mixture into 50 mL of saturated aqueous sodium bicarbonate solution. Separate the organic layer using a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 50 mL of water and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by silica gel column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford (2-aminophenyl)(morpholino)methanone as a solid.

PART B: Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Rationale: This step involves the acylation of the aniline nitrogen. The reaction is performed at low temperature to control the exothermicity and prevent side reactions. A weak base like pyridine is used to neutralize the hydrobromic acid (HBr) byproduct, driving the reaction to completion.

Materials & Reagents:

ReagentM.W. ( g/mol )Quantity (mmol)Mass/Volume
(2-aminophenyl)(morpholino)methanone206.2410.02.06 g
Bromoacetyl Bromide201.8611.01.1 mL
Pyridine79.1012.00.97 mL
Dichloromethane (DCM), Anhydrous--75 mL
1 M HCl (aq)--30 mL
Saturated NaHCO₃ (aq)--30 mL
Brine--30 mL
Anhydrous MgSO₄--~5 g

Procedure:

  • Reaction Setup: Dissolve (2-aminophenyl)(morpholino)methanone (2.06 g, 10.0 mmol) in anhydrous dichloromethane (75 mL) in a dry 250 mL round-bottom flask under an inert atmosphere.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Add pyridine (0.97 mL, 12.0 mmol), followed by the dropwise addition of bromoacetyl bromide (1.1 mL, 11.0 mmol) over 10 minutes. A precipitate (pyridinium hydrobromide) may form.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up: Dilute the reaction mixture with 50 mL of DCM. Wash the organic layer sequentially with 30 mL of 1 M HCl (to remove pyridine), 30 mL of saturated NaHCO₃, and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from ethanol to yield pure 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide as a crystalline solid.[6]

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

TechniqueExpected Results for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide
¹H NMR Signals corresponding to aromatic protons (multiplets), a broad singlet for the amide N-H, a singlet for the -CH₂Br protons, and two multiplets for the morpholine -CH₂- protons.
¹³C NMR Resonances for carbonyl carbons (amide and ketone), aromatic carbons, the -CH₂Br carbon, and the morpholine carbons.
HRMS (ESI+) Calculation for C₁₃H₁₅BrN₂O₃: [M+H]⁺ expected mass. The observed mass should be within ± 5 ppm of the calculated value.
HPLC A single major peak (purity >95%) on a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient).[7]

Applications in Drug Discovery and Chemical Biology

The 2-bromoacetamide moiety is a versatile tool for probing biological systems. Its primary application is as a covalent modifier for proteins.

Mechanism of Covalent Inhibition: The electrophilic methylene carbon of the bromoacetamide group is targeted by nucleophilic residues (e.g., Cys, His, Lys) within the active or allosteric site of an enzyme. This results in the displacement of the bromide ion and the formation of a stable, irreversible covalent bond between the inhibitor and the protein, effectively inactivating it.

Figure 2: Covalent modification of a cysteine residue.

This property makes these derivatives ideal candidates for:

  • Enzyme Inhibitors: Targeting kinases, proteases, or other enzymes implicated in diseases like cancer or inflammation.[5]

  • Affinity-Labeling Agents: Used to identify and characterize the binding sites of proteins.[5]

  • Building Blocks: The core structure can be further elaborated to develop more complex drug candidates.

Safety Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Thionyl Chloride & Bromoacetyl Bromide: These reagents are highly corrosive, toxic, and lachrymatory. They react violently with water. Handle with extreme care using syringes under an inert atmosphere.[8]

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact.

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E65(8), o1955. [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • O'Brien, P. J., & Villafranca, J. J. (1995). Bromoacetamido analogs of indomethacin and mefenamic acid as affinity-labeling agents and mechanistic probes for prostaglandin H2 synthase. Biochemistry, 34(3), 808–815. [Link]

  • Cozzini, P., et al. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2258-2273. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(10), 757-768. [Link]

  • Streuff, J., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. Organic Letters. [Link]

  • Wolff, M. E. (1970). On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. Journal of the American Chemical Society, 92(14), 4349-4350. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Al-Ostoot, F. H., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

  • Kumar, A., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics. [Link]

  • Goel, K. K., et al. (2024). A Perspective on USFDA-Approved Drugs (2012–2023) Containing Morpholine Ring System. Synlett. [Link]

  • Chen, J., et al. (2018). N-Bromoacetamide-mediated domino cyclization and elimination of homoallylic trichloroacetimidates: a novel approach toward the synthesis of 1-bromo-2-amino-3-butene derivatives. Organic & Biomolecular Chemistry, 16(15), 2735-2743. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate. We will delve into the causality behind experimental choices, providing field-proven insights to navigate the challenges of this specific acylation reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the synthesis.

Q1: My overall yield of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is consistently low. What are the primary factors I should investigate?

Low yield is a multifaceted issue that can originate from several stages of the synthesis. The primary factors to scrutinize are:

  • Incomplete Reaction: The nucleophilicity of the aniline nitrogen in the starting material, (2-aminophenyl)(morpholino)methanone, is reduced by the electron-withdrawing effect of the adjacent morpholinylcarbonyl group. This can lead to a sluggish or incomplete reaction. Monitoring via Thin Layer Chromatography (TLC) is essential to ensure the starting material is fully consumed.[1]

  • Purity of Starting Materials: Impurities in the (2-aminophenyl)(morpholino)methanone starting material or the bromoacetyl halide can inhibit the reaction. Ensure the starting amine is pure and the acylating agent has not hydrolyzed from improper storage.

  • Suboptimal Reaction Conditions: Temperature, solvent, and the choice of base are critical. The reaction often requires gentle heating to proceed to completion, but excessive heat can cause degradation.

  • Product Loss During Workup and Purification: The product may be partially lost during aqueous washes if the pH is not controlled, or during recrystallization if an inappropriate solvent system is used, leading to poor recovery.[1]

Q2: I'm observing significant amounts of unreacted starting material on my TLC, even after several hours. How can I drive the reaction to completion?

This is a classic sign of either insufficient reactivity or unfavorable equilibrium. Consider the following adjustments:

  • Stoichiometry of the Acylating Agent: While a 1:1 stoichiometry is theoretical, using a slight excess (e.g., 1.1 to 1.2 equivalents) of bromoacetyl bromide or bromoacetyl chloride can help drive the reaction forward. However, a large excess can promote the formation of di-acylated byproducts.

  • Addition of a Non-Nucleophilic Base: The reaction generates hydrobromic or hydrochloric acid as a byproduct. This acid can protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.[2] The inclusion of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or pyridine, is crucial to scavenge this acid.

  • Solvent Choice: A polar aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) is typically effective.[3] These solvents can dissolve the starting materials and facilitate the reaction without interfering.

  • Temperature Optimization: If the reaction is slow at room temperature, try gently heating the mixture to 40-50 °C. Monitor carefully by TLC to find the optimal balance between reaction rate and byproduct formation.

Q3: My final product has a persistent yellow or brown discoloration. What causes this, and how can it be prevented?

Discoloration is often due to the formation of oxidized impurities.[1] Aromatic amines, especially anilines, are susceptible to oxidation, which can be exacerbated by air, light, or trace metal impurities.[4][5]

  • Prevention During Reaction: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly minimize oxidation.[1] Using high-purity, freshly opened solvents also helps.

  • Removal During Purification: Discoloration can often be removed during purification. Activated carbon (charcoal) treatment during recrystallization is a standard method for removing colored impurities. Alternatively, column chromatography can be effective.

Q4: What are the most likely side products in this synthesis, and how can I minimize them?

The primary side reaction of concern is the di-acylation of the starting amine, where two bromoacetyl groups are added to the nitrogen. Although sterically hindered, it can occur under harsh conditions.

  • Minimization Strategy: The key is controlled addition of the bromoacetyl halide. Add the acylating agent dropwise to a cooled solution (0-5 °C) of the amine and base.[1] This maintains a low instantaneous concentration of the electrophile, favoring mono-acylation. Avoid using a large excess of the acylating agent.

Q5: I'm struggling with the purification. My product "oils out" during recrystallization or co-elutes with impurities during column chromatography. What should I do?

Purification challenges are common. "Oiling out" during recrystallization occurs when the compound's melting point is lower than the solvent's boiling point or when it is poorly soluble.[6]

  • For Recrystallization:

    • Solvent System: A mixed solvent system is often effective. Ethanol/water or Isopropanol/water are good starting points.[6] Dissolve the crude product in a minimal amount of the hot, more soluble solvent (e.g., ethanol) and slowly add the hot, less soluble solvent (e.g., water) until turbidity persists. Then, allow it to cool slowly.[6]

    • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[6]

  • For Column Chromatography:

    • Stationary Phase: While silica gel is common, bromoacetamide derivatives can sometimes degrade on its acidic surface.[6] If you suspect degradation, consider using neutral alumina.

    • Solvent System (Eluent): Finding the right eluent is key. A gradient elution starting with a less polar mixture (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity can improve separation.

Troubleshooting & Optimization Guide

This table provides a quick reference for diagnosing and solving common synthesis problems.

Problem Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Product loss during workup. 3. Degradation of product.1. Monitor with TLC; consider adding a slight excess (1.1 eq) of acylating agent and a base (e.g., DIPEA). Increase reaction time or temperature (e.g., 40 °C). 2. Optimize pH during extraction; choose a better recrystallization solvent to maximize recovery. 3. Avoid excessive heat (>60 °C) and prolonged reaction times.[1]
Discolored Product 1. Oxidation of the aniline starting material. 2. Impurities in reagents or solvents.1. Run the reaction under an inert (N₂ or Ar) atmosphere. 2. Use high-purity starting materials and anhydrous solvents. Purify the final product with an activated carbon treatment during recrystallization.[1]
Multiple Byproducts on TLC 1. Over-acylation (di-acylation). 2. Reaction temperature is too high. 3. Hydrolysis of acylating agent.1. Add bromoacetyl halide dropwise to a cooled solution (0-5 °C). Use no more than 1.2 equivalents. 2. Maintain a controlled temperature; avoid excessive heating. 3. Use an anhydrous solvent and ensure the acylating agent is fresh.
"Oiling Out" During Recrystallization 1. Improper solvent choice. 2. Solution is too concentrated.1. Use a solvent pair like Ethanol/Water or Ethyl Acetate/Hexane. 2. Add slightly more of the "good" solvent (the one the compound is more soluble in) before cooling. Ensure slow cooling.[6]

Experimental Protocols

Protocol 1: Optimized Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

This protocol incorporates best practices to maximize yield and purity.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (2-aminophenyl)(morpholino)methanone (1 equivalent) and Diisopropylethylamine (DIPEA) (1.5 equivalents) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve bromoacetyl bromide (1.1 equivalents) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the cooled amine solution over 20-30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexane as eluent) until the starting amine spot is no longer visible.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an ethanol/water mixture.

Protocol 2: Purification by Recrystallization

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, heat for a few minutes, and perform a hot filtration through a fluted filter paper to remove the carbon.

  • Induce Crystallization: Slowly add hot water dropwise to the clear, hot ethanol solution until the solution becomes faintly and persistently cloudy.

  • Crystal Growth: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (e.g., 1:1 mixture), and dry under vacuum.

Visualizations: Reaction and Troubleshooting Workflows

Diagram 1: Synthesis Pathway and Potential Side Reactions

This diagram illustrates the main synthetic route and potential side reactions that can lower the yield.

Synthesis_Pathway SM (2-aminophenyl)(morpholino)methanone Product 2-Bromo-N-[2-(4-morpholinylcarbonyl) phenyl]-acetamide SM->Product Desired Reaction SideProduct1 Di-acylated Byproduct SM->SideProduct1 Excess Reagent ProtonatedSM Protonated Starting Material (Unreactive) SM->ProtonatedSM Acid Byproduct (No Base) Reagent Bromoacetyl Bromide (1.1 eq) + DIPEA Reagent->Product SideProduct2 Hydrolyzed Reagent (Bromoacetic Acid) Reagent->SideProduct2 Trace H2O

Caption: Main reaction and potential side pathways.

Diagram 2: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing the cause of low reaction yields.

Troubleshooting_Workflow Start Low Yield Observed CheckTLC Analyze TLC of Crude Product Start->CheckTLC SM_Present Starting Material (SM) Present? CheckTLC->SM_Present Impurity_Check Major Impurities Present? SM_Present->Impurity_Check No Sol_Incomplete Incomplete Reaction: - Increase reaction time/temp - Add base (DIPEA) - Use 1.1-1.2 eq. reagent SM_Present->Sol_Incomplete Yes Clean_Product Product Looks Clean (but low mass) Impurity_Check->Clean_Product No Sol_SideProduct Side Reactions: - Lower temp during addition - Add reagent dropwise - Check reagent purity Impurity_Check->Sol_SideProduct Yes Sol_Workup Workup/Purification Loss: - Optimize extraction pH - Refine recrystallization  solvent system - Check for product in aqueous layers Clean_Product->Sol_Workup

Caption: A decision tree for troubleshooting low yield.

References

  • Reactions of Arylamines - Chemistry LibreTexts. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. Available at: [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Available at: [Link]

  • Optimization of reaction conditions of 2-aminobenzamide and 4-chlorobenzaldehyde - ResearchGate. Available at: [Link]

  • Three-component reactions of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal to access N-(hetero)aryl-4,5-unsubstituted pyrroles - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents - PMC. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - ResearchGate. Available at: [Link]

  • CN102993022A - Preparation method of bromoaniline - Google Patents.
  • Reactions of Aniline - Chemistry Steps. Available at: [Link]

  • Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - MDPI. Available at: [Link]

  • N-carbamoylation of 2,4-diaminobutyrate reroutes the outcome in padanamide biosynthesis - PubMed. Available at: [Link]

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC. Available at: [Link]

  • US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents.
  • Decarboxylation-Driven Double Annulations: Innovative Multi-Component Reaction Pathways - MDPI. Available at: [Link]

  • Synthesis of some Amide derivatives and their Biological activity. Available at: [Link]

Sources

Technical Support Center: Solubilization and Handling of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and pharmaceutical scientists working with 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide . This compound presents a unique dual-challenge in aqueous media: extreme lipophilicity coupled with a chemically reactive electrophilic warhead.

Below, you will find field-proven troubleshooting guides, self-validating protocols, and mechanistic insights to ensure assay integrity.

Compound Profiling & Mechanistic Context

To successfully formulate this compound, we must first understand the causality behind its physical behavior:

  • High Lipophilicity: The combination of a phenyl ring, a bromoacetamide group, and a morpholine ring makes the molecule highly hydrophobic, leading to rapid aggregation in water[1].

  • Lack of Ionizable Centers: A common misconception is that the morpholine ring can be protonated to increase solubility. However, in this molecule, the morpholine is bound via a carbonyl group (morpholinylcarbonyl), making it an amide . Amide nitrogens have delocalized lone pairs and are neutral at physiological pH. Therefore, pH adjustment will not enhance solubility.

  • Electrophilic Reactivity: The α-bromoacetamide moiety is a reactive electrophile designed for covalent binding (typically to cysteine thiols)[]. It is highly susceptible to hydrolysis at pH > 7.5 and will rapidly degrade if exposed to nucleophilic buffers (e.g., Tris) or reducing agents (e.g., DTT)[3].

Troubleshooting Guide

Q: My compound precipitates immediately upon dilution from a 10 mM DMSO stock into my assay buffer. How do I prevent this? A: This is a classic case of solvent-shift precipitation, where hydrophobic molecules form nanometer-sized aggregates upon rapid introduction to water, often leading to false-positive assay readouts[1][4].

  • Causality: The local concentration of the compound exceeds its aqueous thermodynamic solubility before the DMSO can evenly diffuse.

  • Solution: Do not spike high-concentration DMSO stocks directly into large aqueous volumes. Instead, perform a controlled serial dilution in 100% DMSO first, and then transfer a fixed, small volume to the assay buffer to keep the final DMSO concentration strictly below 1%[5]. Alternatively, use a cyclodextrin-based formulation (see Protocol 1).

Q: I achieved a clear solution, but the compound loses biological activity after 2 hours. What is happening? A: You are likely observing the chemical degradation of the bromoacetamide warhead.

  • Causality: Bromoacetamides undergo nucleophilic substitution. If your buffer contains primary amines (like Tris or Glycine) or if the pH is above 7.5, the bromoacetamide will rapidly hydrolyze or form unintended covalent adducts[][3].

  • Solution: Switch to a non-nucleophilic, zwitterionic buffer such as HEPES or MOPS. Strictly maintain the pH between 6.5 and 7.0. Always prepare aqueous working solutions immediately before use.

Q: Can I use Tween-20 or Triton X-100 to keep it in solution? A: While non-ionic surfactants can form micelles to shield hydrophobic compounds, they often contain trace peroxides that can oxidize the compound, and they may interfere with downstream cellular assays. For this specific molecule, inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly preferred. HP-β-CD encapsulates the hydrophobic phenyl-morpholine core while leaving the bromoacetamide exposed for target engagement[6][7].

Quantitative Data: Solubilization Strategies

The table below summarizes the efficacy and limitations of various solubilization matrices for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

Formulation StrategyMax Aqueous Conc. (Est.)Chemical Stability (at 25°C)Biological Assay CompatibilityKey Limitations
1% DMSO in PBS (pH 7.4) < 10 µM< 2 hoursHighProne to nanoscale precipitation; rapid hydrolysis[1][3].
20% HP-β-CD in HEPES (pH 6.8) ~ 500 µM~ 6 hoursHigh (In vitro & In vivo)Requires mixing time; HP-β-CD can strip lipids in cell assays at >5%[6].
10% PEG400 / 5% Tween-80 ~ 1 mM~ 4 hoursModerateSurfactant toxicity in cell culture; trace peroxides.

Experimental Protocols

Protocol 1: Preparation of a Stable HP-β-CD Inclusion Complex

This self-validating protocol ensures maximum solubility while preserving the integrity of the bromoacetamide group.

  • Buffer Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM HEPES buffer. Adjust the pH to exactly 6.8 using NaOH/HCl. Self-Validation: Verify the pH after adding HP-β-CD, as high concentrations of excipients can shift the pH.

  • Stock Preparation: Dissolve the solid 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in anhydrous, molecular-sieve-treated DMSO to create a 10 mM stock[5].

  • Complexation: Slowly add 10 µL of the 10 mM DMSO stock to 990 µL of the 20% HP-β-CD buffer while vortexing vigorously.

  • Equilibration: Sonicate the mixture in a water bath at 25°C for 5 minutes. Do not use heat, as elevated temperatures accelerate bromoacetamide hydrolysis.

  • QC Check: Centrifuge at 10,000 x g for 5 minutes. A clear supernatant indicates successful complexation. Use within 4 hours.

Protocol 2: Controlled DMSO Dilution for High-Throughput Screening
  • Intermediate Dilution: Create a 100x intermediate stock in 100% anhydrous DMSO (e.g., if your final assay concentration is 1 µM, make a 100 µM DMSO stock)[5].

  • Aqueous Transfer: Add 1 µL of the intermediate DMSO stock to 99 µL of non-nucleophilic assay buffer (pH 6.5–7.0) directly in the assay plate well.

  • Rapid Mixing: Immediately mix by pipetting up and down 5 times to prevent localized supersaturation[1].

Workflow Visualization

G Start Solid Compound (2-Bromo-N-...-acetamide) Stock Prepare 10 mM Stock in Anhydrous DMSO Start->Stock Decision Select Aqueous Formulation Strategy Stock->Decision Path1 In Vitro Bioassay (<1% DMSO Tolerance) Decision->Path1 Path2 High-Concentration Aqueous Need (>100 µM) Decision->Path2 Action1 Direct Serial Dilution in Non-Nucleophilic Buffer (pH 6.5-7.0) Path1->Action1 Action2 Complexation with 20% w/v HP-β-CD in HEPES Buffer Path2->Action2 QC QC Check: Assess Precipitation (Centrifuge) & Hydrolysis (LC-MS) Action1->QC Action2->QC Use Proceed to Assay (Use within 4 hours) QC->Use

Workflow for solubilization and stability validation of bromoacetamide derivatives in aqueous media.

Frequently Asked Questions (FAQs)

Q: Can I store the aqueous solution at -20°C for future use? A: No. Freezing and thawing aqueous solutions of poorly soluble compounds often induces irreversible crystallization[4]. Furthermore, the bromoacetamide group will slowly hydrolyze even at low temperatures in the presence of water. Always store the compound as a lyophilized solid or in anhydrous DMSO at -80°C[5].

Q: Why is my compound reacting with my target protein non-specifically? A: If the compound precipitates into nanoscale aggregates, these aggregates can non-specifically sequester proteins, leading to false-positive inhibition (often called "promiscuous aggregation")[8]. Ensure your compound is fully solubilized using HP-β-CD or by adding a small amount of detergent (e.g., 0.01% Pluronic F-68) to the assay buffer.

Q: Is it safe to use DTT or β-mercaptoethanol in my assay buffer? A: Absolutely not. Bromoacetamides are designed to react with thiols. DTT and β-mercaptoethanol contain free thiols and will immediately quench your compound, forming an inactive thioether adduct[][3]. If a reducing environment is required, use TCEP (Tris(2-carboxyethyl)phosphine), which lacks a thiol group.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. Available at:[Link]

  • Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. National Center for Biotechnology Information (PubMed). Available at:[Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at:[Link]

  • The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Strathclyde. Available at:[Link]

Sources

preventing degradation of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its storage and handling. Our approach is grounded in established scientific principles to provide you with reliable and actionable insights.

Introduction to the Stability of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. The presence of a bromoacetamide functional group makes it a valuable reagent for alkylating various nucleophiles. However, this reactivity also renders the molecule susceptible to degradation over time if not stored under optimal conditions. Understanding the potential degradation pathways is crucial for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding the integrity of your research.

The primary modes of degradation for bromoacetamides, including our compound of interest, are hydrolysis, photodegradation, and thermal decomposition. This guide will provide a comprehensive framework for preventing these issues and troubleshooting any stability concerns that may arise.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide?

A1: For optimal long-term stability, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is typically 2-8°C. The container should be tightly sealed to prevent moisture ingress and exposure to air.[1][2] For extended storage, consider flushing the container with an inert gas like argon or nitrogen to displace oxygen and moisture.

Q2: I've noticed a change in the color of my stored compound. What could be the cause?

A2: A change in color, such as yellowing or browning, is often an indicator of degradation. This could be due to a number of factors, including exposure to light (photodegradation) or reaction with trace impurities.[3] It is recommended to perform an analytical check, such as HPLC or LC-MS, to assess the purity of the material before use.

Q3: Can I store this compound in a standard laboratory freezer at -20°C?

A3: While lower temperatures generally slow down chemical reactions, storing at -20°C is not always necessary and can sometimes introduce issues with condensation upon removal from the freezer. If you choose to store at -20°C, it is critical to allow the container to equilibrate to room temperature before opening to prevent moisture from the air from condensing on the cold solid. A desiccator can be used during this warming period.

Q4: What are the primary degradation products I should be aware of?

A4: The most likely degradation products arise from hydrolysis of the bromoacetamide and amide bonds. Hydrolysis of the C-Br bond would yield 2-Hydroxy-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. Hydrolysis of the amide bond would lead to the formation of 2-(4-morpholinylcarbonyl)aniline and bromoacetic acid. Under photolytic conditions, various radical-mediated degradation products could also be formed.

Q5: How can I check the purity of my stored 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide?

A5: The most effective way to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] These methods can separate the parent compound from potential impurities and degradation products, providing a quantitative measure of its purity. A simple melting point determination can also be a useful, albeit less specific, indicator of purity.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues related to the degradation of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

Issue 1: Unexpected Reaction Outcomes or Low Yields

If you are experiencing inconsistent results or lower than expected yields in your reactions, it is possible that the starting material has degraded.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Detailed Steps:

  • Purity Assessment: The first step is to confirm the purity of your 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. An HPLC or LC-MS analysis is highly recommended for a quantitative assessment.[4]

  • Interpretation of Results: If the purity is found to be significantly lower than expected (e.g., <95%), degradation is a likely cause. Look for the presence of additional peaks in the chromatogram which may correspond to degradation products.

  • Purification: If the material is deemed impure, it can often be purified by recrystallization from a suitable solvent system or by column chromatography.

  • Re-analysis and Use: After purification, re-analyze a small sample to confirm its purity before proceeding with your reaction.

Issue 2: Visible Changes in the Stored Material

Visible changes such as discoloration, clumping, or an unusual odor are strong indicators of chemical degradation.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for visible changes in stored material.

Detailed Steps:

  • Identify the Change: Note the specific visual or olfactory changes in the compound.

  • Correlate with Degradation Pathway:

    • Discoloration: Often linked to photodegradation or oxidation.[3] Ensure storage in an amber vial or a container protected from light.

    • Clumping or a wet appearance: Suggests moisture absorption and potential hydrolysis. Check the container seal and consider storing with a desiccant.

    • Unusual Odor: May indicate the formation of volatile degradation products.

  • Implement Corrective Storage: Based on the suspected cause, adjust the storage conditions as outlined in the workflow.

  • Analytical Verification: Regardless of the suspected cause, it is prudent to verify the purity of the material using analytical techniques before use.

Forced Degradation Studies: A Proactive Approach

For critical applications, performing a forced degradation study can provide invaluable information about the stability of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide under various stress conditions.[5][6][7][8] This involves intentionally exposing the compound to harsh conditions to accelerate degradation and identify potential degradation products.

Summary of Forced Degradation Conditions:

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl, room temperature to 50°CHydrolysis of the amide bond.
Base Hydrolysis 0.1 M NaOH, room temperatureHydrolysis of the amide and bromoacetamide.
Oxidation 3% H₂O₂, room temperatureOxidation of the aromatic ring or other functional groups.
Thermal Degradation 60-80°C, solid stateGeneral decomposition.
Photodegradation Exposure to UV and visible light (ICH Q1B guidelines)[9][10]Radical-mediated degradation, photo-rearrangement.

Experimental Protocol for a Preliminary Forced Degradation Study:

  • Sample Preparation: Prepare solutions of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (e.g., 1 mg/mL) in the respective stress media (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, and a suitable solvent for thermal and photostability studies). For solid-state studies, weigh a small amount of the compound into vials.

  • Stress Application: Expose the samples to the conditions outlined in the table above for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored under normal conditions. For photostability, include a dark control wrapped in aluminum foil.[9]

  • Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the parent compound and any new peaks that represent degradation products.

By proactively understanding the degradation profile of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, you can implement robust storage and handling protocols, ensuring the reliability and success of your research endeavors.

References

  • Cole-Parmer. (2006, February 24). Material Safety Data Sheet - 2-Bromoacetamide, 98%. Retrieved from [Link]

  • Chemwatch. (n.d.). 2'-Bromoacetanilide Safety Data Sheet.
  • Vishweshwar, D., et al. (2018). Development and Validation of a Stability-Indicating RP-UPLC Method for the Estimation of Brivaracetam and Its Impurities in Bulk and Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 9(6), 2315-2327.
  • SIELC Technologies. (2018, May 16). Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Retrieved from [Link]

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Oliveto, E. P., & Gerold, C. (n.d.). N-Bromoacetamide. Organic Syntheses.
  • Moreira, A. S., et al. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
  • Venkatesh, D. N., & Shanmuga Kumar, S. D. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Alsante, K. M., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-13.
  • Khan, I., et al. (2014). Synthesis, antimicrobial evaluation and hemolytic activity of 2-[[5-alkyl/aralkyl substituted-1,3,4-Oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives. Journal of Saudi Chemical Society.
  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)acetamide Quantification.
  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955.
  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. PMC.
  • Fisher Scientific. (n.d.). Safety Data Sheet: 2'-Bromo-4'-methylacetanilide.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, November 25). Acetamide, 2,2-dibromo-2-cyano-: Human health tier II assessment. Retrieved from [Link]

  • LGC Standards. (n.d.). 2-Bromo-N-[4-bromo-2-(2-pyridinylcarbonyl)phenyl]-acetamide.
  • NextSDS. (n.d.). 2-BROMO-N-(2,3-DIMETHYL-PHENYL)-ACETAMIDE. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Crystallization and Purification of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the successful crystallization and purification of this key intermediate. As a crucial component in various synthetic pathways, including the preparation of Fesoterodine, achieving high purity is paramount.[1][2][3][4][5] This document provides a comprehensive resource to address common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide?

A1: Common impurities can arise from several sources, including unreacted starting materials, over-brominated species, and hydrolysis byproducts. Specifically, you may encounter:

  • Unreacted 2-(4-morpholinylcarbonyl)aniline: Incomplete acylation will result in the presence of the starting aniline derivative.

  • Di-brominated species: Although less common with controlled addition of the brominating agent, over-bromination on the aromatic ring can occur.

  • Hydrolysis product (2-Hydroxy-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide): The bromo-acetamide is susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or non-neutral pH.

Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial to minimize the formation of these impurities.

Q2: My final product is a persistent oil and fails to crystallize. What are the likely causes and solutions?

A2: The "oiling out" of a product is a common crystallization challenge. This typically occurs when the compound's melting point is lower than the boiling point of the chosen solvent, or when significant impurities are present, which can depress the melting point and inhibit lattice formation.[6][7]

Troubleshooting Steps:

  • Confirm Purity: Analyze a small sample of the oil by TLC or HPLC to assess its purity. If significant impurities are present, consider a preliminary purification step like column chromatography.

  • Solvent System Modification:

    • Lower Boiling Point Solvent: Switch to a solvent with a lower boiling point.

    • Mixed-Solvent System: Introduce an "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to a solution of your compound in a "good" solvent (in which it is highly soluble). Common examples include ethanol/water or ethyl acetate/hexane systems.[7]

  • Slow Cooling: Rapid cooling often promotes oiling. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator.

  • Seeding: If you have a small amount of pure, crystalline material, add a "seed crystal" to the supersaturated solution to induce crystallization.

  • Scratching: Gently scratching the inside of the flask with a glass rod at the solution-air interface can create nucleation sites for crystal growth.[6]

Q3: The purified product has a yellow or brownish discoloration. What is the cause and how can it be removed?

A3: Discoloration is often due to the presence of trace impurities, such as oxidized species or colored byproducts formed during the synthesis.

Decolorization Techniques:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution of your crude product before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb your desired product, leading to lower yields.[6]

  • Recrystallization: A second recrystallization is often effective in removing colored impurities that have similar solubility profiles to your product.

Q4: What is the most effective method for purifying 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide?

A4: Recrystallization is generally the most effective and scalable method for purifying this compound.[8] The choice of solvent is critical for successful recrystallization. Based on the purification of similar bromo-acetamide compounds, ethanol or a mixture of ethanol and water are excellent starting points for solvent screening.[8][9][10] For challenging purifications where impurities have very similar solubility, column chromatography may be necessary.

Troubleshooting Guide: Recrystallization Issues

ProblemPossible CauseSuggested Solution
Low Yield - Incomplete reaction. - Product loss during workup or purification. - The chosen recrystallization solvent is too effective, even at low temperatures.- Monitor the reaction to completion using TLC. - Minimize transfer steps and ensure the pH is optimized during any aqueous extractions. - Select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a mixed-solvent system.[8]
Oiling Out - Presence of impurities. - The solution is too concentrated. - Cooling is too rapid.- Purify a small sample by column chromatography to obtain seed crystals. - Add more hot solvent to dilute the solution. - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7]
No Crystal Formation - The solution is not supersaturated. - Insufficient nucleation sites.- Concentrate the solution by slowly evaporating some of the solvent. - Scratch the inner surface of the flask with a glass rod. - Add a seed crystal of the pure compound.[6]
Discolored Crystals - Presence of colored impurities. - Oxidation of the product.- Add a small amount of activated charcoal to the hot solution before filtration. - Perform a second recrystallization. - Conduct the recrystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is prone to oxidation.[8]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: In a suitable flask, dissolve the crude 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, subsequently cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point.

Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
  • Dissolution: Dissolve the crude product in the minimum amount of hot ethanol.

  • Addition of Anti-solvent: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and render the solution clear again.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a cold ethanol/water mixture.

  • Drying: Dry the purified product under vacuum.

Visualization of the Purification Workflow

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Cool Slow Cooling Dissolve->Cool No Insoluble Impurities HotFilter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: General workflow for the purification of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide by recrystallization.

Troubleshooting Logic Diagram

TroubleshootingCrystallization Start Start Crystallization Problem Problem Encountered? Start->Problem OilingOut Product Oiled Out Problem->OilingOut Yes NoCrystals No Crystals Formed Problem->NoCrystals Yes LowYield Low Yield Problem->LowYield Yes Success Successful Crystallization Problem->Success No Sol_Oiling 1. Re-dissolve and cool slowly. 2. Use a different solvent system. 3. Add more solvent. OilingOut->Sol_Oiling Sol_NoCrystals 1. Concentrate solution. 2. Scratch flask. 3. Add seed crystal. NoCrystals->Sol_NoCrystals Sol_LowYield 1. Check reaction completion. 2. Optimize solvent choice. 3. Minimize transfers. LowYield->Sol_LowYield Sol_Oiling->Start Retry Sol_NoCrystals->Start Retry Sol_LowYield->Start Retry

Caption: A logical diagram for troubleshooting common crystallization issues.

References

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1955. [Link]

  • PubChem. (n.d.). 2-bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. National Center for Biotechnology Information. Retrieved March 17, 2026, from [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

  • Google Patents. (n.d.). CN101550090B - Method for synthesizing bromoacetamide.
  • SIELC Technologies. (2018, May 16). 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide. [Link]

  • Google Patents. (n.d.). CN103193747A - Method for preparing fesoterodine fumarate intermediate.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of fesoterodine: An enantiopure active pharmaceutical ingredient (API). Retrieved March 17, 2026, from [Link]

  • Ministry of Environment, Forest and Climate Change, Government of India. (n.d.). FESOTERODINE FUMARATE. Retrieved March 17, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved March 17, 2026, from [Link]

  • Google Patents. (n.d.). WO2011158257A1 - Preparation process of fesoterodine and intermediates.

Sources

reducing side reactions during 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers utilizing 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and achieve optimal conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive target for the 2-bromoacetamide group on my molecule?

The primary target for the 2-bromoacetamide group is the thiol (sulfhydryl) group of cysteine residues within proteins and peptides.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2), where the deprotonated thiol (thiolate anion) acts as a nucleophile, attacking the carbon atom adjacent to the bromine. This forms a stable and effectively irreversible thioether bond.[1][2] For this reaction to be efficient, the pH must be high enough to deprotonate the thiol group, which typically has a pKa between 8.3 and 8.6.[1]

Q2: What are the most common side reactions I should be aware of?

While the bromoacetamide moiety is highly reactive towards cysteine, side reactions can occur with other nucleophilic amino acid residues, particularly under non-optimal conditions. The most common off-target residues are:

  • Histidine: The imidazole side chain of histidine can be alkylated. This reaction's reactivity increases at a pH above 6.[1]

  • Lysine: The ε-amino group of lysine can react, but this is generally a much slower reaction. It typically becomes significant only at a higher pH (>9.0) where the amine is deprotonated and more nucleophilic.[1][3]

  • Methionine: The thioether side chain of methionine can be alkylated to form a sulfonium ion. This side reaction can occur even at neutral pH, especially with prolonged reaction times or a high molar excess of the bromoacetamide reagent.[1][4]

  • Hydrolysis: The bromoacetamide group itself can be hydrolyzed if exposed to moisture, rendering it inactive. It is crucial to store the reagent properly and use anhydrous solvents for stock solutions.[4]

Q3: How does pH critically affect the selectivity of my conjugation reaction?

pH is the most critical parameter for controlling the selectivity of bromoacetamide reactions.[3] The reactivity of different amino acid side chains is highly dependent on their protonation state.

pH RangePrimary TargetPotential Side ReactionsRationale
6.0 - 7.0 Cysteine (reduced reactivity)Histidine (increasing reactivity)The imidazole ring of histidine (pKa ≈ 6.0) becomes deprotonated and more nucleophilic. Cysteine thiol is mostly protonated, reducing its reactivity.[1]
7.5 - 8.5 Cysteine (Optimal) Histidine, MethionineThis range provides an optimal balance, with a significant concentration of the highly reactive cysteine thiolate anion present. Reactivity with lysine is minimal.[1][4]
> 9.0 CysteineLysine , Histidine, MethionineThe ε-amino group of lysine (pKa ≈ 10.5) becomes deprotonated, significantly increasing the likelihood of off-target labeling.[1][3]
Q4: My final product is very heterogeneous. What is the likely cause?

Heterogeneity, often observed as multiple peaks on analytical chromatograms, is typically caused by "over-alkylation." This refers to undesired side reactions where the bromoacetamide reagent reacts with unintended sites on the protein.[3] The primary causes are:

  • Incorrect pH: Operating outside the optimal 7.5-8.5 range can promote reactions with histidine and lysine.[4]

  • High Molar Excess of Reagent: A large excess of the bromoacetamide reagent can drive reactions with less nucleophilic residues.[1][4]

  • Prolonged Reaction Time: Longer incubation allows for the slow accumulation of side-products.[3]

Visualizing the Reaction Landscape

The following diagram illustrates the intended conjugation pathway with cysteine and the competing side reactions with other nucleophilic amino acid residues.

cluster_main Primary Reaction Pathway (pH 7.5-8.5) cluster_side Potential Side Reactions Reagent 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Thioether Stable Thioether Conjugate (Desired Product) Reagent->Thioether SN2 Attack Histidine Histidine (pH > 6.0) Reagent->Histidine Off-Target Alkylation Lysine Lysine (pH > 9.0) Reagent->Lysine Off-Target Alkylation Methionine Methionine (Prolonged Time) Reagent->Methionine Off-Target Alkylation Hydrolysis Reagent Hydrolysis (Inactive) Reagent->Hydrolysis Inactive Reagent Cysteine Protein-Cys-S⁻ (Thiolate) Cysteine->Thioether Water H₂O Water->Hydrolysis

Primary and side reactions of 2-bromoacetamide.

Troubleshooting Guide

This section addresses common problems encountered during conjugation experiments and provides a systematic approach to resolving them.

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield 1. Suboptimal pH: Buffer pH is too low, preventing cysteine thiol deprotonation.1. Verify buffer pH is in the optimal 7.5-8.5 range.[1]
2. Oxidized Cysteines: Cysteine residues have formed disulfide bonds and are unavailable for reaction.2. Pre-treat the protein with a reducing agent (e.g., DTT, TCEP), then remove the agent via dialysis or a desalting column before adding the bromoacetamide reagent.[1][5]
3. Reagent Hydrolysis: The bromoacetamide reagent was inactivated by moisture.3. Store the reagent at -20°C, protected from moisture. Prepare stock solutions fresh in anhydrous DMSO or DMF immediately before use.[4]
4. Competing Thiols in Buffer: Buffers containing DTT or β-mercaptoethanol will consume the reagent.4. Ensure the reaction buffer is free of extraneous thiols. Perform a buffer exchange if necessary.[1]
High Heterogeneity / Multiple Products 1. pH is Too High: Reaction with lysine and/or histidine is occurring.1. Lower the reaction pH into the 7.5-8.5 range to increase selectivity for cysteine.[4]
2. Excess Bromoacetamide Reagent: A high molar ratio is forcing reactions with less reactive amino acids.2. Perform a titration experiment to determine the lowest molar ratio of reagent-to-protein that provides sufficient labeling. Start with a 5- to 10-fold molar excess.[1][3]
3. Reaction Time is Too Long: Slow side reactions with residues like methionine are accumulating over time.3. Perform a time-course study (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimal incubation time that maximizes desired conjugation while minimizing side products.[3]
Protein Precipitation During Reaction 1. High Reagent Concentration: Adding the reagent (dissolved in organic solvent) too quickly causes localized high concentrations.1. Add the reagent stock solution dropwise while gently stirring the protein solution to ensure rapid mixing.[1]
2. Change in Protein Solubility: Covalent modification has altered the protein's biophysical properties.2. Consider performing the reaction at a lower protein concentration.
Troubleshooting Workflow

If you are encountering issues, follow this logical workflow to diagnose and solve the problem.

Start Start Troubleshooting Problem Define Problem: Low Yield or High Heterogeneity? Start->Problem LowYield Low Yield Path Problem->LowYield Low Yield Heterogeneity Heterogeneity Path Problem->Heterogeneity Heterogeneity CheckpH_Yield Is pH 7.5 - 8.5? LowYield->CheckpH_Yield CheckpH_Het Is pH < 8.5? Heterogeneity->CheckpH_Het CheckReagent Is Reagent Fresh & Dry? CheckpH_Yield->CheckReagent Yes AdjustpH Adjust pH to 7.5-8.5 CheckpH_Yield->AdjustpH No CheckReduction Was Protein Pre-Reduced? CheckReagent->CheckReduction Yes NewReagent Use Fresh Reagent & Anhydrous Solvent CheckReagent->NewReagent No CheckReduction->Heterogeneity Yes, Still Low Yield (Consider Heterogeneity) ReduceProtein Reduce & Desalt Protein Prior to Conjugation CheckReduction->ReduceProtein No AdjustpH->CheckReagent NewReagent->CheckReduction CheckRatio Optimize Molar Ratio? CheckpH_Het->CheckRatio Yes LowerpH Lower pH to 7.5-8.5 CheckpH_Het->LowerpH No CheckTime Optimize Reaction Time? CheckRatio->CheckTime Yes TitrateRatio Titrate Molar Ratio (Start at 5x) CheckRatio->TitrateRatio No CheckTime->LowYield Yes, Still Heterogeneous (Check for Yield Issues) TimeCourse Perform Time-Course Experiment CheckTime->TimeCourse No LowerpH->CheckRatio TitrateRatio->CheckTime

Systematic workflow for troubleshooting conjugation issues.

Experimental Protocols

Protocol 1: General Protein Conjugation

This protocol provides a starting point for conjugation. Parameters should be optimized for your specific protein.

  • Protein Preparation: a. Dialyze the protein into an amine-free and thiol-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.0).[1] b. If the protein contains disulfide bonds that need to be labeled, incubate with 10-20 mM DTT for 30-60 minutes at room temperature. c. Crucially , remove the DTT completely using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[1][5]

  • Reagent Preparation: a. Immediately before use, dissolve the 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in a minimal amount of anhydrous DMSO or DMF to create a 10-20 mM stock solution.[4]

  • Labeling Reaction: a. Add the bromoacetamide stock solution to the protein solution to achieve a 5- to 10-fold molar excess. b. Incubate the reaction for 2 hours at room temperature, protected from light.[1]

  • Quenching the Reaction: a. Add a quenching reagent, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to consume any unreacted bromoacetamide.[1] b. Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate: a. Remove excess reagent and quenching agent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.

Protocol 2: Characterization of Conjugates and Side Products

Accurate characterization is essential to confirm successful conjugation and identify impurities.[6][7]

  • Mass Spectrometry (MS): a. Use: To confirm the covalent modification and determine the distribution of species (e.g., unconjugated, single-labeled, double-labeled).[8] b. Method: Analyze the purified conjugate using LC-MS. The mass of the added moiety (326.16 Da for C₁₃H₁₄BrN₂O₃, assuming bromine is lost) will be observed as an addition to the protein's mass. Peptide mapping can identify specific conjugation sites.[9]

  • Hydrophobic Interaction Chromatography (HIC): a. Use: To determine the drug-to-antibody ratio (DAR) and assess the heterogeneity of the product.[8] b. Method: HIC separates species based on hydrophobicity. Since the bromoacetamide-containing molecule is hydrophobic, each conjugation event will increase the protein's retention time on the HIC column, allowing for quantification of different species.[9]

  • Size-Exclusion Chromatography (SEC): a. Use: To detect and quantify aggregation or fragmentation of the protein that may have occurred during the conjugation process.[9] b. Method: Run the purified conjugate on an SEC column. Compare the chromatogram to that of the starting protein to identify any new high-molecular-weight (aggregates) or low-molecular-weight (fragments) species.

References

  • Pharma Focus America. (2025, May 19). Analytical Techniques for Antibody-Drug Conjugates.
  • Sartorius. (2025, July 1). Key assays and analytical techniques for the development of antibody drug conjugates.
  • BenchChem. (2025). Side reactions of bromoacetamide group in bioconjugation.
  • BenchChem. (2025). 2-Bromoacetamide as a Precision Tool in Alkylation Chemistry: A Technical Guide for Researchers.
  • Veranova. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights.
  • BenchChem. (2025). Optimizing 2-Bromoacetamide concentration to avoid over-alkylation.
  • Dahal, S., et al. (2017). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. PubMed.
  • BenchChem. (2025). Common side reactions with Bromoacetamido-PEG8-Boc and how to avoid them.
  • BenchChem. (2025). 2-Bromoacetamide: A Superior Reagent for Cysteine Alkylation in Advanced Research Applications.
  • Veranova. (n.d.). White Paper: Analytical Techniques for Antibody-Drug Conjugates (ADCs): Comprehensive Insights.
  • Sneh-Edri, H., et al. (2008). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry. Available from: [Link]

Sources

troubleshooting LC-MS detection for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide samples

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific analytical challenges associated with 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (Exact Mass: 326.0262 Da).

This molecule presents a unique dichotomy in liquid chromatography-mass spectrometry (LC-MS): it contains a highly reactive, electrophilic bromoacetamide group paired with a polar, oxygen-rich morpholinylcarbonyl (amide) moiety . This combination makes the analyte highly susceptible to in-solution degradation, severe ion suppression via adduct formation, and secondary chromatographic interactions.

The following guide bypasses generic advice to provide you with causal, mechanistically grounded troubleshooting strategies.

Quick Diagnostic Matrix

Before altering your instrument parameters, use this self-validating diagnostic matrix to match your quantitative data to the underlying chemical root cause.

Observed LC-MS SymptomDiagnostic Mass ShiftMechanistic Root CauseImmediate Corrective Action
Loss of intact mass, appearance of new peak m/z 327/329 drops; m/z 265 appears (loss of 1:1 Br isotope pattern).Solvolysis/Hydrolysis: The C-Br bond has been hydrolyzed to a C-OH bond.Acidify sample matrix (pH 4-5); avoid prolonged storage in protic solvents (H₂O/MeOH).
Severe signal suppression of [M+H]⁺ Dominant doublet appears at m/z 349/351 (+22 Da shift).Sodium Adduct Formation: Alkali metals coordinating with the amide/carbonyl oxygens.Flush LC system to remove salt buildup; use 0.1% Formic Acid to force protonation.
Severe peak tailing / RT drift No mass shift; peak asymmetry factor (As) > 1.8.Silanol Interactions: Polar heteroatoms interacting with unshielded acidic silanols on the column.Switch to an end-capped C18 column; ensure adequate buffer capacity in mobile phase.

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why does my intact mass signal (m/z 327/329) disappear, replaced by a peak at m/z 265?

The Causality: You are observing the degradation of your analyte prior to ionization. Bromoacetamides are potent alkylating agents. The alpha-carbon adjacent to the bromine atom is highly electrophilic. In aqueous or protic solvents (like methanol) at neutral to alkaline pH, hydroxide ions or solvent molecules act as nucleophiles, attacking the alpha-carbon and displacing the bromide ion.

This solvolysis reaction replaces the bromine atom (78.9 Da) with a hydroxyl group (17.0 Da), resulting in a net mass loss of ~62 Da. Consequently, your expected protonated doublet at m/z 327/329 (reflecting the natural 1:1 ratio of ⁷⁹Br and ⁸¹Br) collapses into a single peak at m/z 265 [M+H]⁺. This instability is a well-documented phenomenon; bromoacetamide-containing compounds are notoriously unstable during lyophilization and prolonged storage in aqueous environments, rapidly undergoing C-Br bond hydrolysis[1].

Q2: Why am I seeing massive signal suppression and a dominant doublet at m/z 349/351 instead of my expected[M+H]⁺?

The Causality: Your analyte is suffering from competitive ionization via sodium adduct formation ([M+Na]⁺). While the morpholine ring contains a nitrogen atom, it is bound as a morpholinylcarbonyl group. This amide linkage significantly reduces the basicity of the nitrogen via resonance with the carbonyl oxygen.

Because the molecule lacks a highly basic primary or secondary amine, it does not easily accept a proton. Instead, the molecule's three oxygen atoms (two carbonyls, one morpholine ether) act as strong hydrogen-bond acceptors. In the electrospray ionization (ESI) source, these oxygens readily coordinate with trace alkali metals (Na⁺, K⁺) present in the solvents or glassware. Amides and highly oxygenated compounds are known to preferentially form sodium adducts in positive ESI mode, which splits the ion current and drastically reduces the sensitivity of the [M+H]⁺ signal[2]. Controlling these adducts requires the strategic use of mobile phase additives to manipulate formation efficiencies[3].

Q3: What causes the severe chromatographic peak tailing for this compound?

The Causality: Peak tailing here is driven by secondary interactions. Even though the morpholine nitrogen's basicity is dampened by the amide bond, the molecule remains highly polar. If you are using an older generation or non-end-capped silica-based C18 column, the polar heteroatoms in the morpholine and acetamide groups will form strong hydrogen bonds with residual, unshielded acidic silanols on the stationary phase. This causes the analyte to "stick" and release slowly, ruining peak shape and integration accuracy.

Visual Diagnostics

To aid in rapid troubleshooting, refer to the following logical and mechanistic workflows.

Pathway Intact Intact Analyte m/z 327/329 (1:1 Br isotope) Condition Aqueous/Protic Solvents pH > 7.0 Intact->Condition Nucleophile Nucleophiles (Amines/Thiols in Matrix) Intact->Nucleophile Hydrolysis Hydrolysis Product (-Br, +OH) m/z 265 [M+H]+ Condition->Hydrolysis Solvolysis Adduct Covalent Adducts (Variable m/z) Nucleophile->Adduct Alkylation

Degradation pathways of bromoacetamide under suboptimal sample conditions.

Workflow Start LC-MS Signal Issue Detected CheckBr Is the 1:1 Br isotope pattern present? Start->CheckBr Hydrolysis Suspect Hydrolysis Check sample pH & solvent CheckBr->Hydrolysis No (m/z 265) CheckAdduct Is m/z shifted by +22 Da? CheckBr->CheckAdduct Yes (m/z 327/329) Sodium Sodium Adduct[M+Na]+ Flush LC, add 0.1% FA CheckAdduct->Sodium Yes (m/z 349/351) CheckTailing Is peak tailing severe? CheckAdduct->CheckTailing No Silanol Silanol Interactions Use end-capped column CheckTailing->Silanol Yes

Diagnostic workflow for resolving LC-MS signal and chromatography issues.

Standardized Experimental Protocols

To ensure a self-validating system, implement the following protocols. They are designed to proactively eliminate the root causes discussed above.

Protocol A: Sample Preparation to Prevent Solvolysis

Objective: Stabilize the reactive bromoacetamide group prior to injection.

  • Solvent Selection: Dissolve the primary stock of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in an aprotic solvent, such as LC-MS grade Dimethyl Sulfoxide (DMSO) or 100% Acetonitrile. Never store primary stocks in water or methanol.

  • Matrix Acidification: When diluting into aqueous working solutions, pre-acidify the diluent to pH 4.0–5.0 using 0.1% Formic Acid. This protonates potential nucleophiles in the matrix and stabilizes the C-Br bond.

  • Thermal Control: Keep autosampler temperatures strictly at 4°C.

  • Validation Step: Inject a freshly prepared standard alongside a standard left at room temperature for 24 hours. Monitor the ratio of m/z 327 to m/z 265 to establish the exact half-life of your compound in your specific matrix.

Protocol B: LC-MS Method Optimization for Amide-Rich Compounds

Objective: Maximize [M+H]⁺ yield, suppress[M+Na]⁺ adducts, and eliminate peak tailing.

  • System Passivation: Before running samples, flush the LC system with 50% Isopropanol / 50% Water containing 0.1% Formic acid for 2 hours to strip residual alkali metals from the lines.

  • Mobile Phase Configuration:

    • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

    • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid.

    • Note: The low pH ensures maximum proton availability to outcompete sodium ions for the amide oxygens.

  • Column Selection: Install a fully end-capped, high-purity silica C18 column (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). The end-capping shields the morpholine oxygen from interacting with silanols.

  • Source Tuning (ESI+): Increase the Declustering Potential (DP) or Cone Voltage by 10–15 V above your standard small-molecule tune. This provides enough in-source collision energy to break apart non-covalent [M+Na]⁺ clusters without inducing fragmentation of the fragile C-Br bond.

Sources

Technical Support Center: Resolving Impurities in 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Batch Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the robust synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. This guide is structured to provide drug development professionals, researchers, and scientists with actionable insights and troubleshooting protocols to identify, control, and resolve common impurities encountered during batch synthesis. Our approach is grounded in mechanistic understanding to not only solve immediate challenges but also to empower you with the expertise to proactively optimize your synthetic routes.

Synthesis Overview and Key Challenges

The target molecule, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, is typically synthesized via the acylation of 4-(2-aminobenzoyl)morpholine with a bromoacetylating agent, such as bromoacetyl bromide or chloride, in the presence of a base. While seemingly straightforward, this reaction is susceptible to several side reactions that can lead to a complex impurity profile, impacting yield, purity, and the overall success of your campaign.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product SM1 4-(2-aminobenzoyl)morpholine Reaction Acylation Reaction (Base, Solvent) SM1->Reaction SM2 Bromoacetyl Bromide SM2->Reaction Product 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Reaction->Product + HBr

Caption: General synthesis pathway for the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.

Q1: What are the most common impurities in this synthesis, and what causes them?

A1: The primary impurities typically arise from unreacted starting materials, side reactions of the highly reactive acylating agent, and product degradation. Understanding their origin is the first step in mitigation.

Table 1: Common Impurities and Their Potential Sources

Impurity NamePotential Source / Cause
Impurity A: 4-(2-aminobenzoyl)morpholineUnreacted starting material due to incomplete reaction or incorrect stoichiometry.
Impurity B: N,N-bis(bromoacetyl)ated ProductOver-acylation of the starting amine. Caused by excess bromoacetyl bromide or localized high concentrations.
Impurity C: Hydrolysis Product (Glycolic Acid Derivative)Reaction of bromoacetyl bromide with trace water in the solvent or reagents.
Impurity D: Dimerized ByproductIntermolecular reaction between two molecules of the product or starting material.

The formation of these impurities is a competitive process. For instance, the primary amine of the starting material can react once to form the desired product or twice to form the di-acylated impurity. Controlling stoichiometry and reaction conditions is paramount.[1]

Impurity_Formation SM1 Starting Amine (4-(2-aminobenzoyl)morpholine) Product Desired Product SM1->Product 1 Eq. Acylating Agent Unreacted Unreacted Starting Material SM1->Unreacted Incomplete Reaction Acyl Bromoacetyl Bromide Acyl->Product Hydrolysis Hydrolysis Impurity (Bromoacetic Acid) Acyl->Hydrolysis H2O Trace Water H2O->Hydrolysis Reaction DiAcyl Di-acylated Impurity Product->DiAcyl Excess Acylating Agent

Caption: Potential pathways for common impurity formation.

Q2: My reaction yield is consistently low. What factors should I investigate?

A2: Low yield is a common problem that can often be traced back to several key experimental parameters. A systematic approach is essential for diagnosis.

Table 2: Troubleshooting Guide for Low Yield

Possible CauseRecommended Action & Explanation
Incomplete Reaction Monitor reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. Check reagent purity; impurities in starting materials can inhibit the reaction.[1]
Incorrect Stoichiometry Verify the molar equivalents of all reagents. Use a slight excess (1.05-1.1 equivalents) of the bromoacetylating agent, but avoid a large excess to prevent di-acylation.
Inefficient Base The base (e.g., triethylamine, DIPEA) is crucial for neutralizing the HBr byproduct. Ensure the base is anhydrous and added slowly to control the reaction exotherm. Consider a stronger, non-nucleophilic base if issues persist.
Product Loss During Workup The product may have some solubility in the aqueous phase during extraction. Perform a back-extraction of the aqueous layer with the organic solvent to recover dissolved product. Minimize transfer steps to avoid physical losses.[1]
Product Degradation α-Haloamides can be susceptible to degradation, especially on acidic surfaces like standard silica gel.[2] If using chromatography, consider using neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Q3: The final isolated product has a yellow or brown discoloration. What is the cause and how can it be removed?

A3: Discoloration is typically due to trace impurities, often resulting from oxidation or side reactions.[1]

  • Cause: The aniline-based starting material can be prone to oxidation, forming colored impurities. Additionally, impurities in the bromoacetyl bromide, which can degrade to form bromine (Br₂), can impart color.

  • Solution:

    • Use High-Purity Reagents: Ensure starting materials are of high purity and the bromoacetyl bromide is fresh or has been recently distilled.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidation.

    • Purification: Discoloration can often be removed during purification.

      • Recrystallization: This is a highly effective method for removing colored impurities.[2] See Protocol 2 for a detailed procedure.

      • Charcoal Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product.

Q4: How do I identify an unknown peak in my HPLC or LC-MS analysis?

A4: Identifying unknown impurities is critical for process control and regulatory compliance. A multi-pronged analytical approach is necessary. The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for impurity profiling.[3][4]

Troubleshooting_Workflow Start Problem Detected (e.g., Low Purity, Extra Peak) Analyze Characterize Crude Sample (HPLC, LC-MS) Start->Analyze Identify Identify Impurity Structure (Mass, Fragmentation, NMR) Analyze->Identify Data Interpretation Hypothesize Hypothesize Formation Mechanism (See Impurity Diagram) Identify->Hypothesize Purify Select Purification Strategy (Recrystallization / Chromatography) Identify->Purify Purification Science Optimize Optimize Reaction Conditions (Stoichiometry, Temp, Solvent) Hypothesize->Optimize Process Chemistry Verify Verify Purity of Final Product (HPLC >99.5%) Optimize->Verify Purify->Verify

Caption: A logical workflow for impurity troubleshooting.

  • LC-MS Analysis: Determine the mass-to-charge ratio (m/z) of the impurity. This provides the molecular weight.

  • Compare with Expected Impurities: Check if the molecular weight matches any of the potential impurities from Table 1 .

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental formula of the impurity.

  • Tandem MS (MS/MS): Fragment the impurity ion to gain structural information. Compare the fragmentation pattern with that of your main product to identify common structural motifs.

  • Preparative HPLC & NMR: If the impurity is present in sufficient quantity (>1-2%), isolate it using preparative HPLC.[2] Then, run ¹H and ¹³C NMR for definitive structural confirmation.[5]

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a starting point for developing a robust analytical method for monitoring reaction progress and final product purity.[6]

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column offering good separation for this class of compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and is MS-compatible.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase HPLC.
Gradient 5% to 95% B over 20 minA broad gradient is a good starting point to elute all potential impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
UV Detection 254 nmAromatic systems generally show strong absorbance at this wavelength.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Protocol 2: Purification by Recrystallization

Recrystallization is often the most effective and scalable method for purifying the final product to high levels.[2]

  • Dissolution: In a fume hood, add the crude product to a flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and heat to boiling with stirring until the solid is fully dissolved.

  • Hot Filtration (Optional): If insoluble particulate matter is present, perform a hot filtration through a pre-heated funnel to remove it.

  • Induce Crystallization: Slowly add a hot anti-solvent (e.g., water or heptane) to the hot solution until it becomes slightly cloudy. If it becomes too cloudy, add a small amount of the primary hot solvent until the solution is clear again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold anti-solvent.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Table 3: Comparison of Purification Methods

MethodTypical PurityRecoveryScalabilityPrimary Application
Recrystallization >99%Moderate to HighHighRemoval of major impurities, large-scale purification.[2]
Column Chromatography >98%ModerateLow to ModerateSeparation of closely related impurities with similar solubility.[2]

References

  • Technical Support Center: Synthesis of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (2025). Benchchem.
  • Technical Support Center: Purification of 2-Bromo-n-(4-sulfamoylphenyl)acetamide. (2025). Benchchem.
  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022). Biomedical Journal of Scientific & Technical Research.
  • A Comparative Analysis of 2-bromo-N-(2,4-difluorophenyl)acetamide Purity Against a Certified Reference Standard. (2025). Benchchem.
  • A Comparative Guide to the Validation of Analytical Methods for 2-bromo-N-(2,4-difluorophenyl)
  • Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.

Sources

Validation & Comparative

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide versus chloroacetamide derivatives in reactivity

A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Pattern Validation: The Case of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships. Mass spectrometry (MS) stands as a principal technique for this purpose, offering unparalleled sensitivity and the ability to deduce structural information through the analysis of fragmentation patterns. This guide provides an in-depth, experience-driven comparison of mass spectrometry-based fragmentation analysis with orthogonal analytical techniques for the structural validation of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a representative small molecule with multiple functional groups.

This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, thereby creating a self-validating system of analysis.

The Analytical Challenge: Unveiling the Structure of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

The target molecule, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, possesses several key structural features that influence its fragmentation behavior in a mass spectrometer: a bromoacetamide moiety, an amide linkage to a substituted phenyl ring, and a morpholinylcarbonyl group. Understanding the interplay of these functionalities is critical for predicting and interpreting its mass spectrum.

Mass Spectrometry-Based Approach: Predicting the Fragmentation Pathway

Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) are the techniques of choice for generating and analyzing fragment ions. The molecular ion (M+) or pseudomolecular ion ([M+H]+) is subjected to collision-induced dissociation (CID) to induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule.

Based on established principles of mass spectrometry, the fragmentation of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is anticipated to proceed through several key pathways. The stability of the resulting fragment ions is a major driving force for these cleavages.

Proposed Fragmentation Pathways:
  • Alpha-Cleavage at the Bromoacetamide Moiety: The bond between the carbonyl carbon and the bromomethyl group is susceptible to cleavage, leading to the formation of a stable acylium ion.

  • Amide Bond Cleavage: The amide bond connecting the acetamide group to the phenyl ring can cleave, resulting in fragments corresponding to the bromoacetamide portion and the substituted aniline.

  • Cleavage of the Morpholine Ring: The morpholine ring can undergo fragmentation, often initiated by cleavage of the C-N or C-O bonds. A characteristic loss of the entire morpholine unit (86 Da) or fragments thereof is expected.

  • Benzylic Cleavage: Cleavage of the bond between the phenyl ring and the morpholinylcarbonyl group can occur, generating a benzoyl-type cation.

The following diagram illustrates the predicted fragmentation pathways for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

fragmentation_pathway cluster_frags Primary Fragment Ions M Parent Ion 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide frag1 Acylium Ion (Loss of Bromomethyl Radical) M->frag1 α-Cleavage frag2 Substituted Aniline Ion (Amide Bond Cleavage) M->frag2 Amide Cleavage frag3 Benzoyl Cation (Loss of Morpholine) M->frag3 Benzylic Cleavage frag4 Morpholine Cation M->frag4 Ring Cleavage validation_workflow start Unknown Compound (2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide) ms Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern start->ms nmr NMR Spectroscopy - ¹H, ¹³C, 2D NMR - Connectivity & Stereochemistry start->nmr ir IR Spectroscopy - Functional Group Identification start->ir data_integration Data Integration & Interpretation ms->data_integration nmr->data_integration ir->data_integration structure_confirmation Confirmed Structure data_integration->structure_confirmation

A Comparative Guide to the Cross-Validation of HPLC Assays for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide Purity

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The accurate determination of purity for an active pharmaceutical ingredient (API) is a cornerstone of drug development and manufacturing, directly impacting the safety and efficacy of the final therapeutic product. This guide provides a comprehensive framework for the validation and cross-validation of a High-Performance Liquid Chromatography (HPLC) assay for the purity determination of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a key chemical intermediate. We delve into the causality behind experimental choices, grounding our protocols in the authoritative standards of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2] Furthermore, this guide presents an objective comparison of the traditional HPLC method with orthogonal analytical techniques, namely Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, providing the supporting data and context necessary for researchers, scientists, and drug development professionals to make informed decisions for their analytical strategy.

Introduction: The Imperative of Purity Analysis

In pharmaceutical development, an impurity is any component present in the drug substance that is not the desired chemical entity.[3][] These impurities can arise from various sources, including the synthesis process, degradation, or storage.[5] The presence of impurities, even at trace levels, can potentially affect the safety and efficacy of the drug product. Therefore, regulatory bodies worldwide mandate stringent control and monitoring of the impurity profile of any API.[5]

High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis due to its high resolving power, sensitivity, and robustness.[6][7] This guide will use the compound 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide as a model to illustrate the rigorous process of developing, validating, and transferring an HPLC purity assay. The principles and protocols discussed herein are broadly applicable to other small molecule APIs.

Part 1: The Gold Standard: A Deep Dive into HPLC Assay Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The objective evidence from validation provides a high degree of assurance that the method will consistently produce a result meeting predetermined specifications and quality attributes.[10] Our approach is anchored in the ICH Q2(R1) guideline, which outlines the necessary validation characteristics for analytical procedures.[9][11][12]

The Causality Behind Chromatographic Choices

For a molecule like 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. The molecule possesses both non-polar (bromophenyl group) and polar (amide, morpholine carbonyl) functionalities, making it well-suited for retention on a non-polar stationary phase like C18.

  • Stationary Phase Selection : A C18 (octadecylsilyl) column is chosen for its versatility and strong hydrophobic retention, which is ideal for separating the API from potentially less-polar starting materials or more-polar degradation products.

  • Mobile Phase Composition : A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is selected. The formic acid helps to protonate silanol groups on the silica-based stationary phase, reducing peak tailing and improving peak shape.[13] Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better UV transparency.[13] A gradient is necessary to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime.

  • Detection : UV detection is appropriate as the aromatic rings and carbonyl groups in the molecule are expected to contain chromophores that absorb in the UV range (e.g., 254 nm).

Experimental Protocol 1: HPLC Method for Purity Determination

This protocol outlines the optimized chromatographic conditions for the analysis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-18.1 min: 80-30% B; 18.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Sample Diluent Acetonitrile/Water (50:50, v/v)
Standard Concentration 0.5 mg/mL
Sample Concentration 0.5 mg/mL
The Pillars of Validation: A Step-by-Step Protocol

The following workflow details the validation of the HPLC method according to ICH Q2(R1) guidelines.[1][8][11]

HPLC_Validation_Workflow start Start: Method Development Complete specificity Specificity (Forced Degradation, Placebo) start->specificity linearity Linearity & Range (5 Concentrations, 50-150%) specificity->linearity accuracy Accuracy / Recovery (Spiked Placebo, 3 Levels) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) precision->lod_loq robustness Robustness (Vary Flow, Temp, pH) lod_loq->robustness system_suitability System Suitability (Daily Check) robustness->system_suitability validated Method Validated system_suitability->validated

Workflow for single-laboratory HPLC method validation.
  • Specificity : This is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or placebo.[1]

    • Protocol :

      • Perform forced degradation studies on the API. Expose the sample to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress conditions.

      • Inject a placebo (all formulation components except the API) and a diluent blank.

      • Analyze the stressed samples, placebo, and a standard solution.

    • Acceptance Criteria : The main peak for the API should be free from any co-eluting peaks from degradants, impurities, or placebo components, as determined by a peak purity analysis using a Diode Array Detector (DAD).

  • Linearity and Range : Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte.[14] The range is the interval between the upper and lower concentrations over which the method is shown to be accurate, precise, and linear.[14]

    • Protocol :

      • Prepare a series of at least five standard solutions ranging from 50% to 150% of the target assay concentration (e.g., 0.25 mg/mL to 0.75 mg/mL).

      • Inject each concentration in triplicate.

      • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

    • Acceptance Criteria : The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.

  • Accuracy : This measures the closeness of the test results to the true value.[1] It is often determined by recovery studies.

    • Protocol :

      • Spike a placebo mixture with the API at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

      • Prepare three samples at each level and analyze them.

      • Calculate the percent recovery for each sample.

    • Acceptance Criteria : The mean recovery should be within 98.0% to 102.0% for each level.[15]

  • Precision : This expresses the degree of agreement among individual test results when the procedure is applied repeatedly.[1] It is evaluated at two levels:

    • Repeatability (Intra-assay precision) :

      • Analyze six replicate samples prepared from a single, homogeneous batch at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision :

      • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.[15]

    • Acceptance Criteria : The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[15]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ) :

    • LOD : The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.[9]

    • LOQ : The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[9]

    • Protocol : These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[14]

    • Acceptance Criteria : For the LOQ, the precision (RSD) should typically be ≤ 10%.

  • Robustness : This measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[8]

    • Protocol :

      • Systematically vary parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase pH (±0.2 units).

      • Analyze the system suitability solution under each modified condition.

    • Acceptance Criteria : System suitability parameters (e.g., peak tailing, resolution, theoretical plates) must remain within acceptable limits. The purity results should not be significantly impacted.

Part 2: Ensuring Method Portability Through Cross-Validation

Cross-validation is essential when an analytical method is transferred from one laboratory (the transferring lab) to another (the receiving lab).[16] It provides documented evidence that the receiving lab is qualified to perform the method and can produce comparable and reliable results.[16][17]

Experimental Protocol 2: Inter-Laboratory Cross-Validation
  • Develop a Transfer Protocol : The transferring lab must create a detailed protocol that includes the validated method, acceptance criteria, and the specific samples to be tested.[17]

  • Sample Analysis :

    • Both labs analyze the same, single homogeneous batch of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

    • Each lab should perform six replicate analyses.

  • Data Comparison : The results from both laboratories are compared statistically.

Cross_Validation_Workflow lab_a Transferring Lab (Lab A) - Provides validated method - Provides homogeneous sample lot protocol Joint Transfer Protocol Agreed lab_a->protocol lab_b Receiving Lab (Lab B) - Confirms equipment & personnel readiness lab_b->protocol analysis_a Lab A Performs Analysis (n=6) protocol->analysis_a analysis_b Lab B Performs Analysis (n=6) protocol->analysis_b data_comp Data Comparison & Statistical Analysis analysis_a->data_comp analysis_b->data_comp pass_fail Results Meet Acceptance Criteria? data_comp->pass_fail success Method Transfer Successful pass_fail->success Yes fail Investigation & Re-evaluation pass_fail->fail No

Workflow for a comparative inter-laboratory method transfer.
Acceptance Criteria for Successful Transfer

The following criteria must be met for the method transfer to be considered successful.[16]

ParameterAcceptance Criterion
Comparison of Means The mean purity value from the receiving lab should be within ±2.0% of the mean value from the transferring lab.
Precision The RSD for the six assay results from each lab should be ≤ 2.0%.
Confidence Interval The 95% confidence interval for the difference in means between the two labs should fall within a pre-defined equivalence margin (e.g., ±3.0%).

Part 3: Comparative Analysis with Orthogonal Methods

While HPLC is a powerful tool, relying on a single analytical method can sometimes be insufficient. Orthogonal methods—those based on different scientific principles—provide a more comprehensive picture of API purity. Here, we compare HPLC with UPLC-MS and qNMR.

Alternative 1: Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC is an evolution of HPLC that uses columns with smaller particle sizes (<2 µm), resulting in significantly faster run times and improved resolution.[18][19] Coupling UPLC with a mass spectrometer provides an additional dimension of data.

  • Expertise & Causality : UPLC-MS is particularly advantageous for impurity profiling.[18] While a UV detector sees only chromophores, a mass spectrometer provides molecular weight information for every peak. This is invaluable for identifying unknown impurities and confirming the identity of known ones without needing reference standards for each.[20][21] For 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, MS can unequivocally confirm the presence of the two bromine atoms through their characteristic isotopic pattern.

Alternative 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct measurement of the absolute concentration of a compound in a sample without the need for a reference standard of the same compound.[22][23]

  • Expertise & Causality : qNMR measures the number of atomic nuclei, making it a universal detector for any molecule containing NMR-active nuclei (like ¹H).[23] Its key advantage is accuracy; it does not rely on the response factor of a chromophore, which can vary between the API and its impurities.[22] A certified internal standard of a completely different, stable compound is used for quantification.[24] This makes qNMR an excellent orthogonal technique to verify the purity value obtained from HPLC, as it is not susceptible to the same sources of error.[22][25]

Performance Comparison Guide

The table below objectively compares the performance of HPLC, UPLC-MS, and qNMR for the purpose of API purity analysis.

FeatureHPLC-UVUPLC-MSqNMR
Principle Chromatographic Separation, UV AbsorbanceChromatographic Separation, Mass-to-Charge RatioNuclear Magnetic Resonance
Primary Use Routine Purity & Impurity QuantificationImpurity Identification & Profiling, High-Throughput ScreeningAbsolute Purity/Potency Assay, Reference Standard Characterization
Speed Moderate (e.g., 20-30 min)Very Fast (e.g., 2-10 min)[19]Slow (requires longer acquisition for high S/N)
Sensitivity HighVery High[]Low (mg quantities typically needed)
Specificity Good (relies on retention time)Excellent (retention time + mass)[7]Excellent (unique chemical shifts)
Quantitation Relative (requires API reference standard)Relative (can be semi-quantitative for unknowns)Absolute (requires certified internal standard)[24]
Sample Destructive? YesYesNo
Equipment Cost ModerateHighVery High
Key Advantage Robust, widely available, industry standard.Provides molecular weight data for unknowns.[20]A primary method, highly accurate, no API standard needed for purity.[22]
Key Limitation Requires reference standards for impurities.Matrix effects can cause ion suppression.Low sensitivity, not suitable for trace impurity analysis.

Conclusion

The validation and cross-validation of an HPLC assay for the purity of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is a rigorous, multi-step process governed by international regulatory standards.[1] Adherence to these guidelines ensures the generation of reliable, reproducible, and accurate data, which is fundamental to ensuring drug safety and quality.

While HPLC remains the workhorse for routine quality control, a comprehensive analytical strategy should leverage orthogonal methods. UPLC-MS provides unparalleled speed and specificity for impurity identification, while qNMR offers a highly accurate, independent verification of the primary purity assay.[18][22] By understanding the principles, strengths, and limitations of each technique, drug development professionals can build a robust, self-validating analytical control strategy that ensures product quality and satisfies global regulatory expectations.

References

  • Lab Manager. (2025, October 22).
  • U.S. Food and Drug Administration.
  • ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR)
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Bioanalytical Systems, Inc. (2025, December 26).
  • U.S. Food and Drug Administration. (2020, April 21).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • U.S. Food and Drug Administration. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
  • International Council for Harmonis
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Emery Pharma. (2024, February 9).
  • PMC. (2025, May 26). Quantitative Solid-State NMR Spectroscopy (qSSNMR) in Pharmaceutical Analysis.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Benchchem.
  • Oxford Instruments.
  • Ovid. (2023, July 5).
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • CD Formulation.
  • BOC Sciences.
  • ScienceDirect. (2025, January 1). Review on the modern analytical advancements in impurities testing.
  • AMSbiopharma. (2025, July 22).
  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis.
  • PMC. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
  • ThermoFisher. Effective Workflow for Pharmaceutical API Impurity Analysis using HR- LCMS and Compound Discoverer.
  • Chromatography Today.
  • European Bioanalysis Forum.
  • Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • W.R. Grace. (2025, January 29). A Proven Approach to Impurity Control Across API and RSM Synthesis.
  • Agilent. (2019, November 8). Rapid Confirmation of the Purity of APIs Using the Agilent LC/MSD iQ Mass Selective Detector and WalkUp Software.
  • Thermo Fisher Scientific.
  • Blogs. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • SIELC Technologies. Separation of 2-Bromo-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide on Newcrom R1 HPLC column.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Agilent.
  • Grace. (2025, February 6).

Sources

comparing binding affinity of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide with standard inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Binding Affinity of Foretinib (GSK1363089) Against Standard Kinase Inhibitors

As Senior Application Scientists, we understand that robust, reproducible data is the bedrock of drug discovery. This guide provides a comprehensive comparison of the binding affinity of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, more commonly known as Foretinib (GSK1363089), with established standard inhibitors targeting key oncogenic kinases. We will delve into the quantitative data, the principles behind the experimental methods used to obtain this data, and provide detailed protocols to ensure you can validate and expand upon these findings in your own laboratory.

Introduction to Foretinib and its Primary Targets

Foretinib is a potent, orally available multi-kinase inhibitor. Its mechanism of action involves the competitive inhibition of ATP binding to the catalytic domain of several receptor tyrosine kinases (RTKs). This guide will focus on its activity against two of its most well-characterized targets: the MET proto-oncogene, receptor tyrosine kinase (c-Met), and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

  • c-Met: The hepatocyte growth factor (HGF) receptor, c-Met, is a critical driver in cell proliferation, motility, and invasion. Its dysregulation is implicated in the progression and metastasis of numerous cancers.

  • VEGFR2 (KDR): This is the primary receptor for VEGF-A and a central mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and survival.

By targeting both pathways, Foretinib is designed to simultaneously inhibit tumor growth, survival, and the blood supply that feeds it. Understanding its potency relative to other well-established inhibitors is crucial for designing experiments and interpreting results.

Comparative Binding Affinity Analysis

The efficacy of a kinase inhibitor is most directly measured by its binding affinity, often expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value indicates a higher potency.

The table below compares the in-vitro IC50 values of Foretinib against those of Crizotinib (a standard c-Met inhibitor) and Sunitinib (a standard VEGFR2 inhibitor).

CompoundTarget KinaseIC50 (nM)Comments
Foretinib c-Met 0.4 Potent, sub-nanomolar inhibition.
Foretinib VEGFR2 0.9 High potency against the key angiogenic receptor.
Crizotinibc-Met8A well-established clinical standard for c-Met inhibition.
SunitinibVEGFR29A widely used multi-kinase inhibitor with strong VEGFR2 activity.

Expert Insight: The data clearly demonstrates that Foretinib exhibits superior potency against both c-Met and VEGFR2 in biochemical assays when compared to the standard inhibitors Crizotinib and Sunitinib, respectively. Its sub-nanomolar IC50 values highlight its strong potential as a dual inhibitor of these critical oncogenic pathways.

Methodology Deep Dive: How is Binding Affinity Measured?

To ensure trust and reproducibility, it is essential to understand the methodologies used to generate the data above. We will detail two gold-standard techniques: a biochemical kinase assay for determining IC50 and Surface Plasmon Resonance (SPR) for kinetic analysis (Kd).

Biochemical Kinase Assay (Time-Resolved FRET)

Principle of the Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust method for measuring kinase activity in a high-throughput format. It measures the phosphorylation of a substrate by the kinase. A Europium-labeled antibody (donor) binds to the phosphorylated substrate, bringing it into proximity with a fluorescently-labeled acceptor molecule on the substrate. When the donor is excited, it transfers energy to the acceptor, which then emits light at a specific wavelength. An inhibitor, like Foretinib, will block substrate phosphorylation, preventing this energy transfer and reducing the FRET signal.

Experimental Workflow Diagram (TR-FRET)

TR_FRET_Workflow cluster_prep Reagent Preparation cluster_reaction Assay Plate Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Kinase Solution (c-Met or VEGFR2) D Dispense Inhibitor & Kinase Solution A->D B Substrate/ATP Mix F Initiate Reaction (Add Substrate/ATP) B->F C Inhibitor Dilution Series (Foretinib, etc.) C->D E Incubate (Pre-binding) D->E E->F G Incubate (Phosphorylation) F->G H Stop Reaction & Add Detection Reagents (Eu-Ab, Acceptor) G->H I Incubate (Antibody Binding) H->I J Read Plate (TR-FRET Signal) I->J K Plot Signal vs. [Inhibitor] J->K L Calculate IC50 K->L

Caption: Workflow for determining inhibitor IC50 using a TR-FRET kinase assay.

Detailed Protocol: TR-FRET Assay for c-Met

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, and 0.01% Brij-35. Causality: This buffer maintains physiological pH and provides essential co-factors (Mg2+) for kinase activity while chelating interfering ions (EGTA).

    • Inhibitor Dilution: Prepare a 10-point, 3-fold serial dilution of Foretinib (and standard inhibitors) in 100% DMSO, starting from a 100 µM stock. Then, dilute this series into the Assay Buffer.

    • Kinase Solution: Dilute recombinant human c-Met kinase in Assay Buffer to a final concentration of 2 nM.

    • Substrate/ATP Solution: Prepare a mix of biotinylated polypeptide substrate (e.g., Biotin-poly-E4Y) and ATP in Assay Buffer. The final concentration should be 0.2 µM substrate and 10 µM ATP. Causality: The ATP concentration is kept near its Km value to ensure the assay is sensitive to competitive inhibitors.

  • Assay Procedure (384-well plate):

    • Add 5 µL of the diluted inhibitor solution to each well.

    • Add 5 µL of the Kinase Solution to each well.

    • Incubate for 15 minutes at room temperature to allow pre-binding of the inhibitor to the kinase.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of a stop/detection buffer containing EDTA (to chelate Mg2+) and the TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin).

    • Incubate for 60 minutes at room temperature to allow antibody binding.

  • Data Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at both acceptor and donor wavelengths.

    • Calculate the ratio of acceptor/donor signals.

    • Plot the signal ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Surface Plasmon Resonance (SPR)

Principle of the Assay: SPR is a label-free technology that measures real-time binding events between an analyte (the inhibitor) in solution and a ligand (the kinase) immobilized on a sensor chip. Binding of the analyte to the ligand changes the refractive index at the chip surface, which is detected as a change in the SPR signal (measured in Response Units, RU). This allows for the determination of association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Experimental Workflow Diagram (SPR)

SPR_Workflow cluster_prep Chip Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis A Activate Sensor Chip (e.g., CM5 with EDC/NHS) B Immobilize Kinase (e.g., c-Met) via Amine Coupling A->B C Block & Deactivate Remaining Sites B->C D Inject Inhibitor (Analyte) at various concentrations C->D E Association Phase (Real-time binding) D->E F Dissociation Phase (Buffer flow) E->F G Regenerate Chip Surface (e.g., low pH wash) F->G H Generate Sensorgrams (Response vs. Time) F->H G->D Next Cycle I Fit Data to Kinetic Model (e.g., 1:1 Langmuir) H->I J Determine ka, kd, & Kd I->J

Caption: General workflow for determining binding kinetics using Surface Plasmon Resonance.

Detailed Protocol: SPR Analysis for Foretinib/c-Met Interaction

  • Immobilization:

    • Use a CM5 sensor chip and standard amine coupling chemistry.

    • Activate the carboxyl groups on the chip surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject recombinant c-Met kinase (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., ~5000 RU) is reached. Causality: The acidic pH protonates carboxyl groups on the enzyme, promoting its electrostatic interaction with the negatively charged chip surface prior to covalent linkage.

    • Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

  • Kinetic Analysis:

    • Running Buffer: Use a buffer such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).

    • Analyte Injection: Prepare a serial dilution of Foretinib in running buffer (e.g., ranging from 1 nM to 500 nM).

    • Perform binding cycles, each consisting of:

      • An injection of a single concentration of Foretinib for a set time (e.g., 180 seconds) to monitor the association phase.

      • A switch to running buffer flow for a longer period (e.g., 600 seconds) to monitor the dissociation phase.

      • A final injection of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any remaining bound analyte. Causality: The regeneration step is crucial for ensuring the surface is clean for the next binding cycle, making the protocol self-validating.

  • Data Analysis:

    • Subtract the signal from a reference flow cell (activated and blocked, but without kinase) from the active cell signal to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams (RU vs. time) globally using the instrument's software to a 1:1 Langmuir binding model.

    • This fitting process will yield the association rate (ka, M⁻¹s⁻¹), dissociation rate (kd, s⁻¹), and the equilibrium dissociation constant (Kd, M).

Conclusion

This guide establishes that 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide (Foretinib) is a highly potent inhibitor of both c-Met and VEGFR2, with superior binding affinities compared to standard inhibitors Crizotinib and Sunitinib in biochemical assays. The detailed TR-FRET and SPR protocols provided offer robust, validated frameworks for researchers to confirm these findings and evaluate novel compounds. By understanding both the quantitative data and the principles behind its acquisition, drug development professionals can make more informed decisions in the pursuit of next-generation kinase inhibitors.

References

  • Qian, F., Engst, S., Yamaguchi, K., et al. (2009). Inhibition of tumor cell growth, invasion, and metastasis by EXEL-2880 (XL880, GSK1363089), a novel inhibitor of HGF and VEGF receptor tyrosine kinases. Cancer Research, 69(20), 8009-8016. [Link]

  • PubChem Compound Summary for CID 11626563, Foretinib. National Center for Biotechnology Information. [Link]

  • Cui, J. J., Tran-Dubé, M., Shen, H., et al. (2011). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and c-Met receptor tyrosine kinase. Journal of Medicinal Chemistry, 54(18), 6342-6363. [Link]

  • PubChem BioAssay AID 1772. National Center for Biotechnology Information. [Link]

A Guide to the Reproducible Synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The consistent and reliable synthesis of novel chemical entities is fundamental to the integrity of research and the successful progression of drug development pipelines. This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a key building block for further chemical elaboration. As a Senior Application Scientist, my focus is not just on the "how," but the "why"—elucidating the chemical principles that underpin a robust and reproducible synthetic method. This document is designed to be a self-validating system, empowering you to achieve consistent results across different laboratory environments.

The Synthetic Imperative: Reproducibility in Focus

The target molecule, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, is synthesized via the N-acylation of (2-aminophenyl)(morpholino)methanone with a bromoacetyl halide. While this is a classic transformation, its success is contingent on carefully controlled parameters to avoid common pitfalls such as the formation of byproducts, incomplete reactions, and purification challenges. Ensuring high reproducibility is paramount, as inconsistent quality of this intermediate can have cascading negative effects on subsequent synthetic steps and biological assays.

The starting material, (2-aminophenyl)(morpholino)methanone, is commercially available from suppliers such as MilliporeSigma and CookeChem, providing a reliable entry point for this synthesis.[1][2]

A Validated Protocol for Optimal Synthesis

The following protocol has been designed based on established principles of N-acylation, optimized for high yield, purity, and reproducibility.

Experimental Workflow

workflow cluster_prep I. Preparation cluster_reaction II. Acylation Reaction cluster_workup III. Work-up and Purification A Dissolve (2-aminophenyl)(morpholino)methanone and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DCM). B Cool the solution to 0 °C in an ice bath. A->B C Add bromoacetyl bromide dropwise while maintaining the temperature at 0 °C. B->C D Stir at 0 °C for 30 minutes. C->D E Allow the reaction to warm to room temperature and stir for 1-2 hours. D->E F Monitor reaction progress by TLC. E->F G Quench the reaction with water. F->G Upon completion H Perform a liquid-liquid extraction. G->H I Wash the organic layer with brine. H->I J Dry the organic layer over Na2SO4, filter, and concentrate. I->J K Purify the crude product by recrystallization. J->K mechanism Aniline_N Aniline Nucleophile (R-NH2) Acyl_C Bromoacetyl Bromide Carbonyl Aniline_N->Acyl_C Nucleophilic Attack Tetrahedral_Int Tetrahedral Intermediate Acyl_C->Tetrahedral_Int Forms Product N-Acylated Product Tetrahedral_Int->Product Collapses, expels Br⁻ HBr HBr Product->HBr Releases Base Base (e.g., DIPEA) Base->HBr Neutralizes Salt Protonated Base HBr->Salt Forms

Sources

Benchmarking Novel Tankyrase Inhibitors: A Comparative Guide to Cell-Based Assay Efficacy for 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide and Related Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Targeting Tankyrase in Drug Discovery

The Wnt/β-catenin signaling pathway is a cornerstone of cellular regulation, governing processes from embryonic development to adult tissue homeostasis.[1][2] Its aberrant activation is a well-established driver in a multitude of human cancers, particularly colorectal cancer (CRC).[3][4] This has rendered the pathway a critical, albeit challenging, target for therapeutic intervention.[2] Among the promising targets within this cascade are the tankyrase enzymes, TNKS1 and TNKS2.[4] These members of the poly(ADP-ribose) polymerase (PARP) family play a pivotal role in maintaining high levels of β-catenin, the central effector of the pathway.[1][5]

Tankyrases achieve this by targeting AXIN, a key scaffolding protein in the β-catenin destruction complex, for degradation.[1][5] By poly(ADP-ribosyl)ating (PARsylating) AXIN, tankyrases mark it for ubiquitination and subsequent removal by the proteasome.[5] This destabilization of the destruction complex allows β-catenin to accumulate, translocate to the nucleus, and drive the expression of oncogenic genes.[3] Small molecule inhibitors of tankyrase block this process, leading to the stabilization of AXIN, enhanced β-catenin degradation, and a subsequent decrease in Wnt pathway activity.[4][5]

This guide provides a framework for evaluating the efficacy of novel tankyrase inhibitors, such as the putative inhibitor 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, using established cell-based assays. Due to the limited public data on this specific compound, we will benchmark its potential performance against well-characterized tankyrase inhibitors, providing the necessary protocols and rationale for a comprehensive assessment.

The Mechanism of Action: A Visual Guide

The efficacy of a tankyrase inhibitor is directly linked to its ability to disrupt the Wnt/β-catenin signaling cascade. The following diagram illustrates the central role of tankyrase and the mechanism of its inhibition.

Caption: Mechanism of Tankyrase Inhibition in the Wnt/β-catenin Pathway.

Comparative Efficacy of Established Tankyrase Inhibitors

A novel tankyrase inhibitor's performance can be benchmarked against established compounds. The following table summarizes the reported cellular potencies of several key tankyrase inhibitors.

CompoundTarget(s)Cell-Based AssayCell LineIC50 / GI50Reference
XAV939 TNKS1/2TOPflash Reporter AssayHEK293T4.8 nM[2]
G007-LK TNKS1/2Wnt/β-catenin Reporter AssaySW480~50 nM[5]
IWR-1 TNKS1/2Wnt/β-catenin Reporter AssayHEK293~100 nM[4]
OM-153 TNKS1/2Wnt/β-catenin Reporter AssayHEK2930.63 nM[6][7]
OM-153 Cell Growth InhibitionCOLO 320DMGI50 = 10 nM[8]
STP1002 TNKS1/2Wnt/β-catenin Reporter AssayDLD-1IC50 < 10 nM[9]

Key Cell-Based Assays for Efficacy Determination

The following assays are critical for evaluating the efficacy of a putative tankyrase inhibitor.

Wnt/β-catenin Reporter Assay (TOPflash/FOPflash)

This is the most direct method for quantifying the inhibition of β-catenin-mediated transcription. The assay relies on a luciferase reporter gene under the control of TCF/LEF response elements.

Experimental Workflow:

TOPflash_Workflow A 1. Seed Cells (e.g., HEK293T, DLD-1) in 96-well plates B 2. Transfect with TOPflash/FOPflash & Renilla plasmids A->B C 3. Treat with Test Compound (e.g., 2-Bromo-N-[2-(4-morpholinyl- carbonyl)phenyl]-acetamide) & Wnt3a B->C D 4. Incubate (24-48 hours) C->D E 5. Lyse Cells & Measure Luciferase Activity D->E F 6. Analyze Data: Normalize TOPflash to Renilla & FOPflash E->F

Caption: Workflow for a Wnt/β-catenin Luciferase Reporter Assay.

Detailed Protocol:

  • Cell Seeding: Seed HEK293T or a relevant cancer cell line (e.g., DLD-1) in a 96-well white, clear-bottom plate at a density of 1-2 x 10^4 cells per well. Allow cells to adhere overnight.

  • Transfection: Co-transfect cells with the TOPflash (containing wild-type TCF binding sites) or FOPflash (containing mutant TCF binding sites, as a negative control) plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound and a Wnt pathway agonist, such as Wnt3a conditioned medium or recombinant Wnt3a, to stimulate the pathway.

  • Incubation: Incubate the cells for an additional 24-48 hours.

  • Lysis and Measurement: Lyse the cells and measure both firefly (TOP/FOP) and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the TOPflash and FOPflash readings to the Renilla luciferase readings. The final reported activity is the normalized TOPflash signal minus the normalized FOPflash signal. Calculate IC50 values from the dose-response curve.

AXIN Protein Stabilization Assay (Western Blot)

A direct consequence of tankyrase inhibition is the stabilization of AXIN1 and AXIN2 proteins.[5] This can be visualized and quantified by Western blotting.

Detailed Protocol:

  • Cell Culture and Treatment: Plate a Wnt-addicted cancer cell line (e.g., COLO 320DM, SW480) and treat with varying concentrations of the tankyrase inhibitor for 6-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies against AXIN1, AXIN2, and a loading control (e.g., β-actin or GAPDH). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the AXIN band intensity to the loading control.

Cell Proliferation/Viability Assay

In cancer cell lines with a constitutively active Wnt/β-catenin pathway, inhibition of this pathway is expected to reduce cell proliferation and viability.[10]

Detailed Protocol:

  • Cell Seeding: Seed Wnt-dependent cancer cells (e.g., DLD-1, COLO 320DM) and a Wnt-independent control cell line (e.g., RKO) in 96-well plates.[8]

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate for 72-120 hours.

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, CellTiter-Glo, or by quantifying colony formation.

  • Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition) or IC50 values.

Conclusion: A Path to Validation

For a novel compound like 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a systematic evaluation of its efficacy in these cell-based assays is paramount. By benchmarking its performance against established tankyrase inhibitors such as XAV939 and G007-LK, researchers can ascertain its potency and potential as a modulator of the Wnt/β-catenin pathway. The protocols and comparative data presented in this guide offer a robust framework for such an investigation, ensuring scientific rigor and providing a clear path toward validating a new therapeutic candidate.

References

  • AACR Journals.

  • eLife.

  • PMC.

  • PMC.

  • PubMed.

  • MDPI.

  • AACR Journals.

  • Benchchem.

  • PubMed.

  • ACS Publications.

  • ResearchGate.

  • PMC.

  • PubMed.

  • Benchchem.

  • BioWorld.

  • ResearchGate.

  • PLOS ONE.

  • bioRxiv.

Sources

structural validation of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide using X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. In this guide, we provide an in-depth technical comparison of analytical techniques for the structural validation of a novel synthetic compound, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide. Our primary focus will be on the "gold standard" method of single-crystal X-ray crystallography, with a comprehensive evaluation of its performance against other powerful spectroscopic techniques.

The Imperative of Structural Integrity in Drug Discovery

The precise arrangement of atoms in a molecule dictates its physicochemical properties and, consequently, its biological activity and therapeutic potential. For a candidate molecule like 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, which features a reactive bromoacetyl group and a morpholinylcarbonyl moiety, even subtle variations in conformation or connectivity could drastically alter its interaction with biological targets. Therefore, rigorous structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the drug discovery pipeline.

X-ray Crystallography: The Definitive Approach to Structural Elucidation

Single-crystal X-ray diffraction (XRD) stands as the most powerful method for determining the precise atomic arrangement within a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a three-dimensional electron density map, from which the positions of individual atoms can be determined with exceptional accuracy. This technique provides unequivocal evidence of molecular connectivity, conformation, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

The successful application of X-ray crystallography is critically dependent on the quality of the single crystal.[3] The following protocol outlines the key steps for the structural determination of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide.

1. Crystallization:

  • Objective: To grow well-ordered, single crystals of sufficient size and quality for diffraction analysis.

  • Procedure:

    • Dissolve the purified 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, ethyl acetate/hexanes).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to induce crystallization. The key is to allow the crystals to form gradually to minimize defects.[3]

    • Monitor the crystallization process under a microscope to select a transparent, well-formed crystal with dimensions of approximately 0.1-0.3 mm.[2]

2. Crystal Mounting and Data Collection:

  • Objective: To mount the crystal and collect diffraction data using a diffractometer.

  • Procedure:

    • Carefully mount a selected crystal on a goniometer head using a suitable cryoprotectant oil.

    • Center the crystal in the X-ray beam of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

    • Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing and Structure Solution:

  • Objective: To process the raw diffraction data and solve the crystal structure.

  • Procedure:

    • Integrate the diffraction spots to obtain their intensities and positions.

    • Determine the unit cell parameters and the crystal system.

    • Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.

    • Build an initial molecular model by fitting atoms into the electron density.

4. Structure Refinement:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

  • Procedure:

    • Refine the atomic coordinates, and thermal parameters against the experimental diffraction data using least-squares methods.

    • Locate and refine the positions of hydrogen atoms.

    • The final refined structure is evaluated based on crystallographic R-factors, which indicate the agreement between the calculated and observed structure factors.

Expected Data and Interpretation

The output of a successful X-ray crystallography experiment is a detailed crystallographic information file (CIF) containing the final refined atomic coordinates, bond lengths, bond angles, and torsion angles. This data provides an unambiguous three-dimensional representation of the molecule in the solid state.

xray_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization crystal_selection Crystal Selection crystallization->crystal_selection mounting Crystal Mounting crystal_selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution (Phasing) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure final_structure validation->final_structure Final 3D Structure logic_flow cluster_techniques Analytical Techniques cluster_data Obtained Data cluster_interpretation Structural Information xray X-ray Crystallography xray_data 3D Atomic Coordinates Bond Lengths & Angles xray->xray_data nmr NMR Spectroscopy nmr_data Chemical Shifts Coupling Constants Connectivity nmr->nmr_data ms Mass Spectrometry ms_data Molecular Weight Elemental Composition ms->ms_data ir IR Spectroscopy ir_data Functional Groups ir->ir_data definitive_structure Definitive 3D Structure (Solid State) xray_data->definitive_structure solution_structure Solution-Phase Structure & Connectivity nmr_data->solution_structure molecular_formula Molecular Formula Confirmation ms_data->molecular_formula functional_group_id Functional Group Confirmation ir_data->functional_group_id final_validation Comprehensive Structural Validation definitive_structure->final_validation solution_structure->final_validation molecular_formula->final_validation functional_group_id->final_validation

Sources

Safety Operating Guide

Navigating the Disposal of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and compliance with regulatory standards. This guide provides a detailed, step-by-step framework for the proper disposal of 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of halogenated organic compounds that require careful management.

The procedures outlined herein are synthesized from best practices for structurally similar chemicals and established guidelines for laboratory waste management. It is imperative to recognize that in the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is warranted. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and requirements.

Understanding the Hazard Profile: Inferences from Analogous Compounds

Key Potential Hazards:

  • Skin Irritation[1][2][3]

  • Serious Eye Irritation[1][2][3]

  • Respiratory System Irritation[1][2]

  • Harmful if Swallowed[1]

  • Potential for Carcinogenicity[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. Before handling 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide in any capacity—from initial use to final disposal—ensure the following PPE is worn:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[5]

  • Skin Protection: A lab coat and chemical-resistant gloves are mandatory. Gloves must be inspected prior to use and changed immediately if contaminated.[5]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[6]

Waste Segregation and Collection: A Critical Step for Safe Disposal

Proper segregation of chemical waste is fundamental to safe and compliant disposal. As a halogenated organic compound, 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide must not be mixed with non-halogenated waste streams.[7] This is because the disposal methods for these two categories of organic solvents differ significantly, and mixing them can increase disposal costs and environmental impact.[7]

Waste Collection Protocol:
  • Select the Appropriate Waste Container: Use a designated, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred for their durability.[8][9]

  • Label the Container Correctly: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide".[10] If other compatible halogenated wastes are added, their names must also be included.[11]

  • Keep the Container Closed: Waste containers must remain sealed at all times, except when adding waste.[9][11]

  • Store in a Designated Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory, at or near the point of generation.[8][10][12]

Waste Stream Information
Waste Classification Halogenated Organic Waste[7][13]
Container Type Chemically compatible, leak-proof, with a secure lid[8][14]
Required Labeling "Hazardous Waste," full chemical name(s)[10]
Storage Location Designated Satellite Accumulation Area (SAA)[8][10][12]

Spill Management: Preparedness and Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.

Spill Cleanup Procedure:
  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.[5][15]

  • Wear Appropriate PPE: Don the full PPE as outlined above before attempting to clean the spill.

  • Contain and Absorb the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spilled compound.[1]

  • Collect and Dispose of Cleanup Materials: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[5] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water.

Final Disposal: Professional Management is Key

Under no circumstances should 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide or its containers be disposed of in the regular trash or down the drain.[7] The accepted and required method of disposal is through a licensed professional waste disposal company, which will typically employ high-temperature incineration.

Disposal Workflow:

Sources

Personal protective equipment for handling 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling highly reactive intermediates like 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide .

This guide provides drug development professionals and laboratory scientists with a causality-driven operational plan. We do not just dictate what to wear; we explain why these specific measures are non-negotiable, ensuring you can build a deeply ingrained culture of safety in your laboratory.

Executive Summary & Chemical Profiling

2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide features an alpha-bromoacetamide moiety. In both biological systems and synthetic environments, this functional group acts as a potent, irreversible electrophile. It undergoes rapid SN​2 nucleophilic substitution with thiols (such as cysteine residues in proteins) and primary amines.

The Causality of Hazard: Because it readily alkylates human proteins and DNA bases, exposure pathways (dermal, inhalation, ocular) present severe risks of acute toxicity, irreversible skin sensitization, and potential genotoxicity[1]. Handling this compound requires a "zero-exposure" philosophy, meaning your safety systems must be designed to fail safely.

Causality-Driven Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety barrier, PPE selection is dictated by the chemical's physical state (fine powder/aerosol risk) and its electrophilic nature. Our protocol adheres strictly to standards[2] and is guided by the [3].

Table 1: Quantitative PPE Specifications & Mechanistic Justification

PPE CategoryMaterial & SpecificationBreakthrough / Protection DataMechanistic Justification (The "Why")
Hand Protection Double Nitrile (Outer: 8 mil, Inner: 4 mil)> 240 mins (Outer Layer)Nitrile provides a robust barrier against amide derivatives. Double-gloving ensures that if the outer layer is chemically compromised by the alkylating agent, the inner layer maintains the barrier while you doff the outer glove.
Respiratory NIOSH N95, P100, or Half-Mask with Organic Vapor CartridgeAssigned Protection Factor (APF) = 10Bromoacetamides can form highly toxic, sensitizing dusts[1]. The P100 filter traps >99.97% of airborne electrophilic particulates before they can alkylate respiratory mucosa.
Eye/Face ANSI Z87.1 Chemical Splash Goggles + Face ShieldHigh Impact & Splash RatingProtects highly nucleophilic ocular tissues (cornea) from irreversible alkylation caused by micro-aerosolization or accidental splashes.
Body Disposable Tyvek Suit or Heavy-Duty Lab CoatImpermeable to particulatesPrevents the accumulation of reactive dust on woven street clothing, which could cause delayed, chronic dermal exposure.

Standard Operating Procedure (SOP): Handling & Execution

This protocol is designed as a self-validating system. Each step contains a verification check to ensure the containment boundary has not been breached.

Step 1: Environmental Control & Preparation

  • Action: Conduct all weighing, transferring, and solubilization inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a hard-ducted laboratory fume hood.

  • Causality: The draft pulls any aerosolized bromoacetamide away from the operator's breathing zone.

  • Validation Check: Verify the magnehelic gauge on the hood reads within the operational safe zone (typically >100 fpm face velocity) before unsealing the chemical.

Step 2: Weighing and Transfer

  • Action: Use anti-static weigh boats and a grounded micro-spatula.

  • Causality: Bromoacetamide powders frequently hold static charges. A static discharge can cause the powder to suddenly repel and aerosolize, breaching the primary containment. Anti-static tools neutralize this risk.

Step 3: Solubilization

  • Action: Dissolve the compound in your chosen solvent (e.g., DMSO or DMF) inside the fume hood. Cap the vial tightly with a PTFE-lined septum before removing it from the hood.

  • Validation Check: Invert the sealed vial twice over a clean Kimwipe inside the hood. Inspect the Kimwipe for any solvent droplets to validate the seal integrity before transport.

Step 4: Doffing & Decontamination

  • Action: Remove the outer nitrile gloves while your hands are still inside the fume hood.

  • Causality: This ensures any microscopic powder adhering to the outer gloves remains trapped within the ventilated enclosure, protecting the wider laboratory environment.

Chemical Spill Response & Nucleophilic Quenching Protocol

If 2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide is spilled, we do not merely "wipe it up"—we chemically deactivate it.

Step 1: Isolation & Evacuation

  • Immediately alert personnel and isolate the area. For large spills, evacuate the immediate vicinity[1].

Step 2: Nucleophilic Quenching (Deactivation)

  • Action: Carefully spray or flood the spilled powder/solution with a 5% Sodium Thiosulfate ( Na2​S2​O3​ ) solution or a 0.1 M Cysteine solution. Allow to sit for 15 minutes.

  • Causality: The thiosulfate anion ( S2​O32−​ ) is a powerful nucleophile. It attacks the alpha-carbon of the bromoacetamide, displacing the bromide ion via an SN​2 mechanism. This converts the highly toxic alkylating agent into a benign, water-soluble Bunte salt, neutralizing the hazard at a molecular level[4].

Step 3: Absorption and Cleanup

  • Action: Use absorbent pads to soak up the neutralized liquid. Wash the surface with a strong soap and water solution[1].

  • Validation Check: Ensure all particulate matter is completely dissolved and removed. The area is only safe once the secondary soapy water wash is complete.

Logical Workflow: Handling & Spill Response

G A Hazard Identified: Electrophilic Bromoacetamide B Don PPE: Double Nitrile & P100 Respirator A->B C Containment: Operate in Fume Hood B->C D Spill Occurs? C->D E Quench Protocol: Apply 5% Sodium Thiosulfate D->E Yes F Execute Assay/ Synthesis Workflow D->F No G Waste Disposal: Incineration (EPA Regulated) E->G F->G

Workflow for handling and spill response of electrophilic bromoacetamide derivatives.

Waste Segregation & Disposal Plan

Do not mix bromoacetamide waste with general organic waste.

  • Segregation: Place all contaminated consumables (weigh boats, pipette tips, outer gloves, and thiosulfate-quenched spill pads) into a dedicated, heavy-duty biohazard or chemical waste bag[1].

  • Labeling: Label explicitly as "Toxic Halogenated Organic Waste - Contains Alkylating Agents."

  • Destruction: Dispose of via a certified hazardous waste contractor for high-temperature incineration[5]. Incineration breaks the carbon-halogen bonds, completely destroying the electrophilic hazard.

References

  • National Center for Biotechnology Information (NCBI). "N-Bromoacetamide." PubChem Compound Summary. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment." United States Department of Labor. Available at: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic 2004." Centers for Disease Control and Prevention. Available at:[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-[2-(4-morpholinylcarbonyl)phenyl]-acetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.